Product packaging for 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine(Cat. No.:)

3,3-Diethyl-4-(3-methylphenyl)pyrrolidine

Cat. No.: B13201707
M. Wt: 217.35 g/mol
InChI Key: MTTJRNDOIOGCRJ-UHFFFAOYSA-N
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Description

Pyrrolidine (B122466) as a Pivotal Scaffold in Contemporary Medicinal Chemistry Research

The pyrrolidine nucleus is one of the most prevalent heterocyclic fragments found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its significance stems from several key features that medicinal chemists leverage to design effective therapeutic agents. nih.govdntb.gov.ua The saturated, non-planar nature of the ring provides a three-dimensional (3D) geometry that allows for precise spatial orientation of substituents, enabling efficient exploration of the pharmacophore space required for specific biological targets. nih.govdntb.gov.uaresearchgate.net This 3D coverage is a distinct advantage over flat, aromatic systems. nih.gov

Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, facilitating critical interactions with biological macromolecules like enzymes and receptors. nih.gov This versatility has led to the integration of the pyrrolidine scaffold into a wide array of therapeutic agents with diverse biological activities. researchgate.netfrontiersin.org

Table 1: Examples of Biological Activities of Pyrrolidine-Containing Compounds

Biological ActivityTherapeutic Area
AntiviralInfectious Diseases
AntibacterialInfectious Diseases
AnticancerOncology
Anti-inflammatoryInflammation & Immunology
AnticonvulsantNeurology
AntidiabeticMetabolic Disorders

This table summarizes the broad spectrum of activities reported for various pyrrolidine derivatives in scientific literature. frontiersin.orgchemicalbook.comresearchgate.netekb.eg

Evolution of Research on Pyrrolidine Derivatives

Research into pyrrolidine derivatives has evolved significantly from the initial isolation of naturally occurring alkaloids like nicotine (B1678760) and proline to the sophisticated, targeted synthesis of complex pharmaceutical agents. nih.govchemicalbook.com Early research focused on alkaloids found in plants and microorganisms, which provided the first glimpse into the potent biological effects of this scaffold. nih.gov

The modern era of research is characterized by the development of advanced synthetic methodologies that allow for precise control over the structure and stereochemistry of pyrrolidine rings. Key synthetic strategies that have been extensively studied and refined include:

1,3-Dipolar Cycloadditions: A powerful method for constructing the five-membered ring by reacting an azomethine ylide with an alkene. nih.govorganic-chemistry.org This approach offers excellent control over regio- and stereoselectivity. nih.gov

Functionalization of Pre-formed Rings: Using readily available chiral building blocks like L-proline and 4-hydroxyproline (B1632879) as starting materials to synthesize a variety of complex, optically pure pyrrolidines. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity, providing efficient access to highly substituted pyrrolidine libraries. tandfonline.com

Ring-Closing Metathesis: A method used to form the cyclic structure from an acyclic precursor. mdpi.com

Photoredox-Catalyzed Cyclizations: Modern techniques that use light to enable the synthesis of functionalized pyrrolidines under mild conditions. thieme-connect.com

This continuous innovation in synthesis has enabled chemists to design and create novel pyrrolidine derivatives with tailored properties for specific therapeutic targets. researchgate.net

Significance of Stereochemistry in Pyrrolidine-Based Molecules

The non-planar, puckered conformation of the pyrrolidine ring means that its substituents can exist in different spatial arrangements, leading to the formation of stereoisomers (enantiomers and diastereomers). researchgate.netnih.gov The stereochemistry—the precise 3D arrangement of atoms—is of paramount importance because biological systems, such as enzymes and receptors, are chiral. nih.gov

For a molecule like 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, there is a chiral center at the carbon atom in the 4-position (C4). This gives rise to two enantiomers, (R) and (S), which would be expected to have different interactions with chiral biological targets. The specific conformation of the pyrrolidine ring, influenced by the bulky diethyl and methylphenyl groups, would further define its biological activity. nih.govnih.gov

Academic Research Landscape for Substituted Pyrrolidine Frameworks

The academic research landscape for substituted pyrrolidines is vibrant and expansive, driven by their proven utility in drug discovery and their versatility as synthetic building blocks. frontiersin.orgresearchgate.net Research efforts are largely focused on several key areas:

Development of Novel Synthetic Methods: A significant portion of academic research is dedicated to creating new, more efficient, and stereoselective ways to synthesize substituted pyrrolidines. organic-chemistry.orgnih.gov This includes the use of organocatalysis, transition-metal catalysis, and biocatalysis to produce enantiomerically pure compounds. rsc.orgacs.org

Exploration of New Biological Targets: Scientists are continuously incorporating the pyrrolidine scaffold into novel molecular designs to target a wide range of diseases, from cancer and neurodegenerative disorders to infectious diseases. ontosight.aiacs.org

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the substituents on the pyrrolidine ring and study how these changes affect biological activity. nih.gov These studies are crucial for optimizing lead compounds into viable drug candidates. nih.gov

Computational and Structural Biology: Advanced computational modeling and X-ray crystallography are used to understand how pyrrolidine-based inhibitors bind to their biological targets, providing insights that guide the design of more potent and selective molecules. nih.gov

The ongoing research ensures that the pyrrolidine framework will continue to be a source of new therapeutic agents and a platform for fundamental chemical innovation. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N B13201707 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

3,3-diethyl-4-(3-methylphenyl)pyrrolidine

InChI

InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-8-6-7-12(3)9-13/h6-9,14,16H,4-5,10-11H2,1-3H3

InChI Key

MTTJRNDOIOGCRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=CC(=C2)C)CC

Origin of Product

United States

Synthetic Methodologies for 3,3 Diethyl 4 3 Methylphenyl Pyrrolidine

General Strategies for Pyrrolidine (B122466) Core Construction

The synthesis of the pyrrolidine scaffold, a privileged N-heterocyclic motif, is a central theme in organic chemistry. mdpi.comacs.org These five-membered saturated rings are present in a vast array of biologically active compounds. mdpi.comtandfonline.com Consequently, numerous synthetic methods have been developed to construct this ring system, ranging from classical cyclization reactions to modern organocatalytic and multicomponent strategies. These methods provide access to a wide diversity of substitution patterns, including the 3,3-dialkyl-4-aryl pattern found in the target molecule.

Cyclization Reactions from Acyclic Precursors

A primary approach to the pyrrolidine core involves the formation of the ring from a linear, acyclic molecule. These methods typically involve forming one or two carbon-nitrogen or carbon-carbon bonds in a final, ring-closing step.

Glycine-Based [3+2] Cycloaddition Approaches

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. In the context of pyrrolidine synthesis, this often involves the reaction of an azomethine ylide with an alkene. Glycine (B1666218) and its derivatives are versatile starting materials for generating these azomethine ylides. mdpi.comnih.gov The process typically involves the in-situ generation of a non-stabilized or semi-stabilized azomethine ylide through the decarboxylation of a glycine-derived precursor. mdpi.com This 1,3-dipole then reacts with a suitable dipolarophile (an alkene) to yield the pyrrolidine ring. acs.org This approach is noted for its high atom economy, minimal byproduct formation, and synthetic efficiency. mdpi.com

For the synthesis of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, a hypothetical dipolarophile such as 2-ethyl-1-(3-methylphenyl)but-1-ene could be reacted with an azomethine ylide generated from a glycine derivative to construct the desired substitution pattern.

Table 1: Overview of Glycine-Based [3+2] Cycloaddition

Feature Description Citation
Key Intermediate Azomethine Ylide mdpi.comacs.org
Ylide Source Glycine or its derivatives (e.g., oxazolidin-5-ones) mdpi.com
Generation Method Decarboxylation mdpi.com
Reaction Type 1,3-Dipolar Cycloaddition nih.govacs.org

| Advantages | High atom economy, few synthetic steps, good efficiency | mdpi.com |

Mannich Reaction-Derived Cyclizations

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This reaction can be adapted to form the pyrrolidine ring through several strategic variations. In nature, many pyrrolidine alkaloids are synthesized via an enzyme-catalyzed Mannich-type reaction involving a 1-pyrrolinium cation. rsc.orgrsc.org

In laboratory synthesis, a Mannich reaction can be the key step in a cascade sequence to produce highly substituted pyrrolidines. acs.orgnih.gov For instance, an enantioselective Mannich-type reaction can be used to create a linear precursor which then undergoes a subsequent hydroamination cyclization to form the pyrrolidine ring with excellent diastereoselectivity. acs.org Organocatalysis, particularly using proline and its derivatives, has become a prominent method for achieving high stereoselectivity in Mannich reactions leading to pyrrolidine precursors. rsc.org

Table 2: Mannich Reaction Strategies for Pyrrolidine Synthesis

Strategy Description Key Features Citation
Enamine-Mediated Involves the reaction of an enamine (derived from a ketone) with an iminium ion source (e.g., cyclic N,O-acetals). Easily available starting materials, suitable for gram-scale synthesis. rsc.orgrsc.org
Nitro-Mannich/Hydroamination A one-pot cascade reaction using base and gold catalysis to form pyrrolidines with three stereocenters. High yields and excellent diastereoselectivities. nih.gov

| Enantioselective Mannich/Hydroamination | A two-step sequence involving a chiral Lewis acid-promoted Mannich reaction followed by thermal hydroamination. | Access to complex pyrrolidine structures with high diastereoselectivity. | acs.org |

Intramolecular Annulation Strategies

Intramolecular annulation, or ring-closing, provides a direct route to the pyrrolidine scaffold from functionalized acyclic precursors. These strategies are valued for their efficiency in building cyclic systems.

Palladium-Catalyzed Aminopalladation: The intramolecular amination of alkenes catalyzed by palladium is a powerful method for heterocycle synthesis. uwindsor.ca The process begins with an aminopalladation step, where a Pd-N bond is formed, followed by the insertion of an alkene. The resulting alkyl-palladium intermediate can then undergo various transformations, such as reductive elimination, to yield substituted pyrrolidines. This method allows for the synthesis of cis-2,5- and trans-2,3-disubstituted pyrrolidines with high diastereoselectivity. uwindsor.ca

Redox-Annulation: Redox-neutral annulation reactions can form polycyclic pyrrolidine derivatives through the condensation of a secondary amine with a ketone possessing a nucleophilic group. nih.gov These reactions often proceed through azomethine ylide intermediates and feature the concurrent functionalization of an amine α-C–H bond. nih.gov

Biocatalytic C(sp³)–H Amination: A modern and atom-economical approach involves the direct intramolecular amination of C(sp³)–H bonds. Engineered cytochrome P450 enzymes have been shown to catalyze the synthesis of chiral pyrrolidines from simple azide (B81097) precursors via nitrene insertion. acs.org This biocatalytic method represents a significant advance in creating chiral cyclic amines. acs.org

Organocatalytic Methods for Pyrrolidine Ring Formation

The rise of enantioselective organocatalysis has provided powerful synthetic strategies that avoid the use of metals. mdpi.combenthamdirect.com Chiral pyrrolidines themselves, particularly proline and its derivatives, are frequently used as organocatalysts. mdpi.comnih.gov Organocatalysis is advantageous due to the wide availability of catalysts, ease of use, and low toxicity. benthamdirect.com

Organocatalytic strategies for constructing the pyrrolidine scaffold can be broadly divided into one-step and sequential approaches. acs.org

One-Step Approach: This is dominated by [3+2] cycloaddition reactions based on iminium ion activation, chiral Brønsted acid catalysis, or bifunctional organocatalysis. acs.org

Sequential Approach: This involves the initial organocatalytic construction of a chiral linear precursor, which then undergoes a subsequent cyclization step. acs.orgnih.gov

These methods have greatly expanded the ability to synthesize chiral, polysubstituted pyrrolidines in an enantioselective manner. acs.orgnih.gov

Multicomponent Reactions (MCRs) for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular complexity. nih.govresearchgate.net MCRs have become a go-to method for preparing pyrrolidine derivatives due to their high convergence and step economy. tandfonline.comresearchgate.net

A common MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide. tandfonline.com For example, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a dipolarophile can yield highly substituted pyrrolidines. tandfonline.com Catalysts, such as copper(I) salts, can facilitate three-component assembly reactions between α-diazo esters, imines, and alkenes to form pyrrolidines with excellent diastereoselectivity. figshare.com The development of asymmetric MCRs has enabled the construction of multiple stereogenic centers in a single, efficient operation. nih.govacs.org

Table 3: Comparison of General Pyrrolidine Synthesis Strategies

Synthetic Strategy Key Principle Typical Reaction(s) Advantages
Glycine-Based Cycloaddition Generation of a 1,3-dipole (azomethine ylide) from glycine for a [3+2] reaction with an alkene. 1,3-Dipolar Cycloaddition High atom economy, minimal byproducts. mdpi.com
Mannich Reaction Aminoalkylation of a carbon acid, often used in a cascade to form the ring. Mannich Reaction, Hydroamination Access to complex stereochemistry, organocatalytic options. acs.orgnih.gov
Intramolecular Annulation Ring-closing of a functionalized acyclic precursor. Aminopalladation, C-H Amination High efficiency, access to fused ring systems. uwindsor.caacs.org
Organocatalysis Use of small organic molecules as catalysts to control stereochemistry. Asymmetric Cycloadditions, Michael Additions, Mannich Reactions Metal-free, low toxicity, high enantioselectivity. mdpi.combenthamdirect.com

| Multicomponent Reactions | Combining three or more starting materials in a single pot to build the core structure. | [3+2] Cycloadditions, Tandem Reactions | High efficiency, step economy, diversity-oriented. tandfonline.comresearchgate.net |

Azomethine Ylide-Involved [3+2] Cycloadditions

The [3+2] cycloaddition reaction involving azomethine ylides is a cornerstone of pyrrolidine synthesis, renowned for its efficiency and stereoselectivity. nih.govrsc.org Azomethine ylides, as nitrogen-based three-atom components, react with 2π-electron components (dipolarophiles) to form the five-membered pyrrolidine ring, often creating multiple stereocenters in a single step. nih.govacs.org

For the synthesis of the target compound, this reaction would theoretically involve an azomethine ylide precursor designed to generate the N-H, C2, and C5 atoms of the ring, and a specifically substituted alkene to introduce the C3-diethyl and C4-(3-methylphenyl) moieties. The generation of the azomethine ylide can be achieved through various methods, such as the deprotonation of α-imino-esters or the thermal/photochemical ring-opening of aziridines. nih.govacs.org The reaction's versatility allows for a wide range of substitution patterns. thieme-connect.de The high degree of regio- and diastereoselectivity often observed in these reactions makes them particularly attractive for constructing densely functionalized pyrrolidines. acs.orgrsc.org

Table 1: Key Aspects of Azomethine Ylide [3+2] Cycloadditions for Pyrrolidine Synthesis

Feature Description Relevant Findings
Mechanism A concerted or stepwise cycloaddition between a 1,3-dipole (azomethine ylide) and a dipolarophile (alkene). Forms the pyrrolidine ring in a single step, with potential to set up to four contiguous stereocenters. nih.gov
Ylide Generation Commonly formed in situ from α-amino acids, imino-esters, or aziridines. The choice of precursor dictates the substitution pattern at C2, C5, and N1.
Selectivity Often exhibits high regio- and stereoselectivity, influenced by catalysts, solvents, and substituent electronics/sterics. thieme-connect.de Highly valuable for creating optically active pyrrolidines, especially with the use of chiral catalysts. thieme-connect.de

| Applicability | A powerful method for accessing a wide diversity of substituted pyrrolidine structures. rsc.org | The key challenge is the design of a suitable alkene dipolarophile to install the C3-diethyl and C4-aryl groups. |

Microwave and Ultrasound-Assisted Synthetic Routes

Modern synthetic chemistry increasingly employs energy-assisted techniques to enhance reaction efficiency and align with green chemistry principles. Microwave irradiation and ultrasound have emerged as powerful tools in the synthesis of heterocyclic compounds, including pyrrolidines.

Microwave-assisted synthesis utilizes microwave energy to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating. sphinxsai.comresearchgate.net This technique has been successfully applied to multicomponent reactions for forming pyrrolidinone derivatives and in cycloaddition reactions. sphinxsai.comtandfonline.com The rapid heating can minimize the formation of side products. nih.gov For the synthesis of this compound, microwave assistance could potentially accelerate the key bond-forming steps, such as a [3+2] cycloaddition or a functionalization reaction. nsf.gov

Ultrasound-assisted synthesis (sonochemistry) utilizes the energy from acoustic cavitation to promote chemical reactions. This can lead to enhanced reaction rates and yields under milder conditions. tandfonline.com Ultrasound has been used in one-pot, multicomponent reactions to generate substituted pyrrolidine hybrids and carboxamides. tandfonline.comresearchgate.net The application of ultrasound could offer a catalyst-free and room-temperature pathway for constructing the pyrrolidine skeleton. tandfonline.com

Table 2: Comparison of Microwave and Ultrasound-Assisted Synthesis

Parameter Microwave-Assisted Synthesis Ultrasound-Assisted Synthesis
Energy Source Microwave radiation High-frequency sound waves
Mechanism Direct, rapid, and uniform heating of polar molecules. Acoustic cavitation (formation and collapse of microbubbles).
Advantages Drastically reduced reaction times, increased yields, cleaner reactions. researchgate.netmdpi.com Milder reaction conditions, enhanced rates, can be catalyst-free. tandfonline.com

| Application | Multicomponent reactions, cycloadditions, N-alkylation. nih.govnsf.gov | One-pot multicomponent reactions, synthesis of pyrrolidine hybrids. researchgate.net |

Functionalization of Pre-existing Pyrrolidine Rings

An alternative to constructing the ring from acyclic precursors is the modification of an existing, simpler pyrrolidine scaffold. nih.gov This approach is common in the synthesis of drugs where the pyrrolidine core is introduced from readily available starting materials like proline or 4-hydroxyproline (B1632879). nih.govmdpi.com

For the target compound, this strategy could involve several hypothetical pathways:

Palladium-Catalyzed Arylation: A pre-existing pyrroline could undergo a hydroarylation reaction to introduce the 3-methylphenyl group at the C4 position. researchgate.net

Alkylation: A pyrrolidine derivative with a suitable activating group at C3 could be subjected to a double alkylation using an ethyl halide to install the gem-diethyl moiety.

Sequential Functionalization: A multi-step sequence could involve first introducing the C4-aryl group and then building the C3-diethyl substitution, or vice-versa. This method's success would depend heavily on the regioselectivity of each step. mdpi.com

These transformations often require careful selection of protecting groups and reaction conditions to achieve the desired outcome without side reactions. mdpi.com

Ring Contraction Methodologies (e.g., from Pyridines)

A novel and promising strategy for pyrrolidine synthesis involves the skeletal editing of more abundant heterocyclic rings, such as pyridines. osaka-u.ac.jpresearchgate.net Recent research has demonstrated a photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives. nih.govsemanticscholar.org

This process proceeds through a series of intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which then undergoes a ring-closing reaction to form a bicyclic pyrrolidine skeleton. osaka-u.ac.jpnih.gov This product can then be further transformed to access various functionalized pyrrolidines. nih.gov To apply this method for synthesizing this compound, one would need to start with a pyridine precursor bearing the necessary substituents. The broad substrate scope and high functional group compatibility of this reaction make it a potentially powerful, albeit complex, approach. osaka-u.ac.jpresearchgate.net

Strategies for Regio- and Stereoselective Installation of C3-Diethyl and C4-3-Methylphenyl Moieties

The precise control over the arrangement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For this compound, the key challenges are the unambiguous placement of the 3-methylphenyl group at C4 and the diethyl groups at C3, and controlling the stereochemistry at the C4 chiral center.

Diastereoselective Approaches for Multiply Substituted Pyrrolidines

Achieving diastereoselectivity is crucial when multiple stereocenters are present or created. In the context of the target molecule, the C4 carbon is a potential stereocenter. Several methods are available to influence the stereochemical outcome of reactions that form substituted pyrrolidines.

Catalytic Asymmetric Reactions: The use of chiral Lewis acid catalysts, such as those based on Yb(OTf)₃, can effectively control the stereochemistry in three-component reactions that generate highly substituted pyrrolidines. organic-chemistry.orgacs.org These methods can favor the formation of specific diastereomers, such as cis-2,5-disubstituted pyrrolidines. organic-chemistry.org

Substrate Control: Incorporating a chiral auxiliary into one of the reactants can guide the stereochemical course of the reaction. For instance, using chiral N-tert-butanesulfinylazadienes in [3+2] cycloadditions with azomethine ylides has been shown to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org

1,3-Dipolar Cycloadditions: These reactions are inherently stereospecific and can be made highly diastereoselective. The relative stereochemistry of the substituents on the dipolarophile is often retained in the final pyrrolidine product, and the approach of the two reactants can be controlled to favor either endo or exo transition states, leading to different diastereomers. acs.orgthieme-connect.de

Challenges in Achieving Specific Substitution Patterns

The synthesis of a polysubstituted heterocycle like this compound is not without significant challenges.

Regiocontrol: In cycloaddition reactions, controlling which end of the dipole reacts with which end of the dipolarophile is a major challenge. The electronic and steric properties of the substituents on both components must be carefully tuned to favor the formation of the desired 4-aryl-pyrrolidine regioisomer over other possibilities.

Gem-Disubstitution: Introducing two identical alkyl groups onto the same carbon atom (gem-dialkylation) can be difficult. Stepwise alkylation often faces issues with over- or under-alkylation, and direct methods may require highly specialized reagents or precursors. Steric hindrance from the adjacent C4-aryl group could further complicate the introduction of the second ethyl group at C3.

Stereocontrol: While many methods exist for diastereoselective synthesis, achieving high levels of control for a specific substitution pattern can be unpredictable. The interplay of steric and electronic effects from the C3-diethyl and C4-aryl groups would need to be carefully considered and optimized, likely requiring extensive screening of catalysts, solvents, and reaction conditions.

The successful synthesis would likely require a multi-step approach that carefully navigates these challenges, possibly combining a regioselective ring-forming reaction with subsequent stereocontrolled functionalization steps.

Advanced Catalytic Systems in Pyrrolidine Synthesis

The development of sophisticated catalytic systems has revolutionized the construction of complex molecular architectures like that of this compound. These advanced methods offer superior control over stereoselectivity and functional group tolerance compared to classical approaches.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions, often proceeding through radical intermediates. nih.gov This strategy is particularly effective for constructing sp³-rich ring systems, which are of growing interest in medicinal chemistry. researchgate.net

One prominent photoredox strategy for pyrrolidine synthesis is the [3+2] cycloaddition. In a representative example, a formal cycloaddition of cyclopropyl ketones with hydrazones can be achieved using an iridium-based photocatalyst (e.g., Ir(4-CF₃-ppy)₃) in the presence of a Lewis acid like Yb(OTf)₃. researchgate.net This reaction proceeds via photoreductive activation of the cyclopropyl ketone, which, after ring opening, generates a 1,3-radical cation intermediate that engages the hydrazone in a cycloaddition to form the pyrrolidine ring. researchgate.net While this method has been used to create structurally diverse pyrrolidines, achieving the specific 3,3-diethyl-4-aryl substitution pattern would require a custom-designed aryl cyclopropyl ketone precursor bearing the gem-diethyl group.

Another relevant approach is the intramolecular radical cyclization of unsaturated substrates. researchgate.netnih.gov For instance, a photoredox-catalyzed radical cyclization of an appropriately substituted N-allyl amine containing a β-ketoester moiety could be envisioned. This type of reaction can be catalyzed by photocatalysts like 4CzTPN in the presence of a hydrogen atom transfer (HAT) co-catalyst. nih.gov The reaction would initiate with the formation of a radical at the α-position to the ketoester, followed by a 5-exo-trig cyclization onto the alkene, ultimately forming the pyrrolidine ring. The diastereoselectivity of such cyclizations is a crucial aspect, often controlled by the steric and electronic nature of the substituents. nih.gov

Photocatalyst Co-catalyst/Additive Reaction Type Substrates Yield (%) Reference
Ir(4-CF₃-ppy)₃Yb(OTf)₃[3+2] CycloadditionCyclopropyl ketones, Hydrazones31-85 researchgate.net
4CzTPN2,4,6-Triisopropyl-thiophenolRadical CyclizationAlkene-substituted β-ketoestersup to 44 nih.gov
Ru(bpy)₃Cl₂N,N-dimethylethane-1,2-diamineC-Alkylation/Cyclizationα-bromoketone, β-diketone70 nsf.gov

Asymmetric Organocatalysis

Asymmetric organocatalysis avoids the use of metals and offers a powerful platform for the enantioselective synthesis of chiral molecules. mdpi.com For the construction of highly substituted pyrrolidines, cascade reactions that form multiple bonds and stereocenters in a single operation are particularly efficient. rsc.org

A plausible strategy for the asymmetric synthesis of a precursor to this compound is the organocatalytic cascade aza-Michael/Michael addition. rsc.org This type of reaction can be catalyzed by bifunctional organocatalysts, such as quinine-derived squaramides, which can activate both the nucleophile and the electrophile through hydrogen bonding. rsc.orgnih.gov For instance, the reaction between a tosylaminomethyl enone and a nitroalkene bearing the 3-methylphenyl group could be employed. The initial aza-Michael addition of the protected amine to the nitroalkene would be followed by an intramolecular Michael addition of the resulting enolate to the nitroalkene-adduct, thereby constructing the pyrrolidine ring. rsc.org The creation of the 3,3-diethyl quaternary center would require a precursor with the gem-diethyl group already in place on the tosylaminomethyl enone substrate. This approach is known to produce highly functionalized trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities. rsc.orgresearchgate.net

Another powerful organocatalytic method involves the Michael/N-hemiketalization cascade reaction. For example, the reaction of 3-aminooxindoles with β,γ-unsaturated α-keto esters, catalyzed by a cinchona-derived squaramide, can generate complex spiro-pyrrolidinyl structures with high stereocontrol. nih.gov While structurally different from the target molecule, this methodology demonstrates the capability of organocatalysis to orchestrate complex cascade reactions for the construction of tetrasubstituted pyrrolidine rings. nih.gov The domino aza-Michael/aldol (B89426) reaction of α-ketoamides with α,β-unsaturated aldehydes is another strategy that yields functionalized pyrrolidin-2-ones with three contiguous stereocenters in high diastereo- and enantioselectivity. nih.gov

Catalyst Type Reaction Key Intermediates Diastereomeric Ratio (dr) Enantiomeric Excess (ee) (%) Reference
Quinine-derived SquaramideMichael/Aza-Henry/CyclizationDicarbonyl compound, Nitroalkene, Aldimineup to >20:1up to 99 nih.gov
Bifunctional SquaramideAza-Michael/Michael CascadeTosylaminomethyl enone, Nitroalkeneup to 91:9up to >99 rsc.org
Cinchona-derived SquaramideMichael/N-Hemiketalization3-Aminooxindole, Unsaturated α-keto ester>20:1up to 99 nih.gov
Diarylprolinol Silyl EtherAza-Michael/Aldol Dominoα-Ketoamide, Unsaturated aldehyde>20:160-96 nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides a diverse set of tools for the synthesis of heterocyclic compounds, with palladium-catalyzed reactions being particularly prominent. nih.gov These methods are valued for their high efficiency and functional group compatibility.

A highly relevant strategy for synthesizing the target compound is the palladium-catalyzed intramolecular aminoarylation of alkenes. acs.org This reaction would involve a starting material containing an amine and an alkene tethered together, along with an aryl bromide component (e.g., 1-bromo-3-methylbenzene). The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a Pd-amido species, migratory insertion of the alkene into the Pd-N bond, and finally, reductive elimination to yield the 3-aryl-pyrrolidine product and regenerate the Pd(0) catalyst. acs.org To obtain the 3,3-diethyl substitution, the alkene substrate would need to be appropriately substituted. This method allows for the direct formation of the C4-aryl bond and the pyrrolidine ring in a single transformation.

Alternatively, a two-step approach could be envisioned. First, a 3,3-diethyl-Δ⁴-pyrroline precursor could be synthesized. Then, a palladium-catalyzed hydroarylation could be employed to introduce the 3-methylphenyl group at the C4 position. However, such hydroarylation reactions are less common than the related Heck reaction, which would yield an unsaturated product.

The synthesis of polysubstituted pyrrolidines can also be achieved through cascade reactions involving palladium catalysis. For example, a cascade involving cyclocarbopalladation of an alkynyliodobenzamide followed by a Suzuki-Miyaura coupling can produce tetrasubstituted dihydroisoquinolinones, demonstrating the power of Pd-catalysis in building complex heterocyclic systems stereoselectively. nih.gov While not directly yielding a pyrrolidine, the principles of sequential bond formation guided by a transition metal catalyst are applicable.

Catalyst System Reaction Type Starting Materials Key Features Yield (%) Reference
Pd(OAc)₂ / LigandIntramolecular AminoarylationAlkene-tethered amine, Aryl bromideForms C-N and C-C bondsup to 88 acs.org
Pd(PPh₃)₄Cascade Cyclocarbopalladation/Suzuki CouplingPropargylamide, Arylboronic acidRegio- and stereoselectiveGood to high nih.gov
[Ir(coe)₂Cl]₂ / DTBM-SegphosAsymmetric HydroaminationBicyclic alkene, AnilineHigh enantioselectivityup to 99 acs.org

Stereochemical Considerations in Pyrrolidine Synthesis and Biological Interactions

Enantioselective Synthesis of Pyrrolidine (B122466) Derivatives

Achieving control over stereochemistry during the formation of the pyrrolidine ring is essential for producing compounds with desired therapeutic effects. Numerous asymmetric strategies have been developed to construct chiral pyrrolidine scaffolds with high levels of enantiopurity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantioenriched product. This strategy has been successfully applied to the synthesis of substituted pyrrolidines.

The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been extensively developed for the synthesis of chiral pyrrolidines. mdpi.com

Metal catalysis, employing transition metals like palladium, iridium, rhodium, or copper complexed with chiral ligands, enables a wide range of asymmetric transformations. acs.org For instance, Feringa's group developed an elegant iridium-catalyzed double allylic substitution with ammonia (B1221849) to access both enantiomers of a 2,5-disubstituted pyrrolidine precursor. acs.org Davies and colleagues reported a rhodium(II)-catalyzed double C–H insertion into a pyrrolidine moiety using donor-acceptor diazo precursors, which yielded C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has also emerged as a powerful tool. mdpi.com Pyrrolidine derivatives themselves, such as (R)-diphenylprolinol trimethylsilyl (B98337) ether, are frequently used as organocatalysts. rsc.org These catalysts can facilitate reactions like asymmetric aldol (B89426) reactions or cycloadditions to produce highly functionalized and enantioenriched pyrrolidine products. rsc.orgresearchgate.net

Table 1: Examples of Chiral Catalyst Systems in Pyrrolidine Synthesis

Catalyst System Reaction Type Key Features Reference
Ir-catalyst with chiral iridacycle ligand Double allylic substitution Access to both enantiomers of product acs.org
Rh₂(S-DOSP)₄ C-H Insertion High enantio- and diastereocontrol for C₂-symmetrical pyrrolidines acs.org
AgOAc / ThioClickFerrophos (TCF) [3+2] Cycloaddition High yields and enantioselectivities for spirocyclic pyrrolidines acs.org

The Sharpless Asymmetric Epoxidation is a renowned reaction that converts allylic alcohols into chiral epoxides with very high enantioselectivity. numberanalytics.comorganic-chemistry.org These chiral epoxides are versatile building blocks that can be elaborated into a variety of complex molecules, including pyrrolidines. numberanalytics.comursa.cat

A common strategy involves the synthesis of an enantiomerically pure epoxy alcohol via Sharpless epoxidation, followed by regioselective ring-opening of the epoxide with a suitable nitrogen nucleophile. ursa.cat For example, ring-opening of an unsaturated epoxy alcohol with allyl amine, followed by protection of the amine and subsequent ring-closing metathesis (RCM), can yield a dehydropyrrole derivative. ursa.cat This intermediate can then be further functionalized to produce the desired substituted pyrrolidine. This methodology is particularly effective for the synthesis of polyhydroxylated pyrrolidines, which are of interest as glycosidase inhibitors. ursa.cat Since the Sharpless epoxidation can be directed by the choice of chiral tartrate ligand (either (+)-DET or (-)-DET), both enantiomers of the target pyrrolidine are readily accessible. organic-chemistry.orgursa.cat

The [3+2] cycloaddition reaction, particularly involving azomethine ylides as the three-atom component, is one of the most powerful and convergent methods for constructing the pyrrolidine ring. nih.govmdpi.com This reaction allows for the creation of up to four contiguous stereogenic centers in a single step with high levels of stereocontrol. acs.org

Azomethine ylides can be generated in situ from various precursors, such as imines of α-amino esters. nih.govacs.org In the presence of a chiral catalyst, these ylides react with dipolarophiles (e.g., activated alkenes) to produce enantioenriched pyrrolidines. acs.orgacs.org A variety of chiral metal catalysts, including those based on silver, copper, and dysprosium, have been successfully employed. acs.orgacs.orgrsc.org For example, a catalyst system of Dy(OTf)₃/N,N′-dioxides/LiNTf₂ has been shown to be effective for the asymmetric [3+2] cycloaddition of 2,2′-diester aziridines with enol ethers, generating polysubstituted pyrrolidines in high yields and stereoselectivities. acs.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, has also been developed as a robust method for accessing a wide variety of chiral pyrrolidines. nih.gov

Table 2: Selected Asymmetric [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

Dipole Precursor Dipolarophile Catalyst/Ligand Stereoselectivity Reference
Glycine (B1666218) imino ester α-Alkylidene succinimide AgOAc / (R, Sp)-TCF High ee, endo-diastereomer acs.org
2,2′-Diester aziridine 3,4-Dihydropyran Dy(OTf)₃ / N,N′-dioxide >19:1 dr, up to 95.5:4.5 er acs.org
α-Silylimine Activated Olefin Metal Catalyst Access to 5-unsubstituted pyrrolidines thieme-connect.com

The site-specific incorporation of deuterium (B1214612) into a molecule's stereogenic center can significantly alter its metabolic profile, often leading to improved pharmacokinetic properties. rsc.orgnih.gov This has driven the development of synthetic methods that can precisely install a deuterium atom with high stereocontrol. nih.govrsc.org

A novel catalytic asymmetric strategy has been developed that combines H/D exchange with a 1,3-dipolar cycloaddition to construct enantioenriched α-deuterated pyrrolidine derivatives. rsc.orgnih.gov In this process, a glycine-derived aldimine ester is first treated with D₂O in the presence of a Cu(I) catalyst to achieve H/D exchange at the α-position. nih.gov The resulting deuterated intermediate then undergoes a subsequent in-situ 1,3-dipolar cycloaddition with an alkene, catalyzed by the same copper complex with a chiral ligand. nih.govresearchgate.net This method provides access to α-deuterated chiral pyrrolidines with excellent stereoselectivities and uniformly high levels of deuterium incorporation. nih.gov

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to minimize torsional strain and steric interactions. nih.gov This non-planarity, often referred to as "pseudorotation," is a key feature contributing to the three-dimensional shape of pyrrolidine-containing molecules. nih.gov The ring typically exists in two predominant, low-energy conformations: the "envelope" (where four atoms are coplanar and the fifth is out of plane) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane formed by the other three). acs.orgfrontiersin.org

For substituted prolines, these conformations are often described as Cγ-exo or Cγ-endo puckers, referring to the position of the C-4 carbon relative to the plane of the other ring atoms. acs.orgnih.gov The equilibrium between these conformers is highly dependent on the nature and stereochemistry of the substituents on the ring. nih.govacs.org

Inductive and Stereoelectronic Effects : Electronegative substituents at the C-4 position significantly influence the ring's pucker. For example, in L-proline derivatives, a trans-4-fluoro substituent favors the exo envelope conformation, while a cis-4-fluoro substituent favors the endo conformation. nih.gov

Steric Effects : Bulky substituents will preferentially occupy a pseudoequatorial position to minimize steric strain, which can effectively "lock" the ring into a specific conformation. acs.org For instance, introducing a large tert-butyl group at the C-4 position of L-proline strongly influences the ring pucker; a trans-tert-butyl group forces an endo pucker, while a cis-tert-butyl group results in an exo pucker. acs.orgnih.gov

This control over ring conformation is crucial, as the specific pucker determines the spatial orientation of substituents, which in turn dictates the molecule's ability to act as a peptide turn-inducer, an organocatalyst, or to bind to a biological target. nih.govacs.orgresearchgate.net

Table 3: Influence of Substituents on L-Proline Ring Pucker

4-Substituent Stereochemistry Preferred Pucker Driving Force Reference
Fluorine trans Cγ-exo Stereoelectronic nih.gov
Fluorine cis Cγ-endo Stereoelectronic nih.gov
Hydroxyl trans Cγ-exo Stereoelectronic nih.govresearchgate.net
tert-Butyl trans Cγ-endo Steric acs.orgnih.gov

Pseudorotation and Ring Puckering Dynamics

The five-membered pyrrolidine ring is not flat; it adopts a range of puckered conformations to minimize torsional strain. researchgate.net This dynamic behavior is characterized by a phenomenon known as pseudorotation, where the pucker appears to rotate around the ring with a low energy barrier. researchgate.netnih.gov The primary conformations are typically described as either envelope (E), where one atom is out of the plane of the other four, or twist (T), where two adjacent atoms are displaced on opposite sides of the plane. frontiersin.org

In the case of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, the ring continuously interconverts between these forms. Quantum mechanical calculations on simpler pyrrolidines show that the energy difference between conformers can be small, allowing for rapid interconversion at room temperature. nih.gov The specific location of the pucker is influenced by the substituents attached to the ring.

Table 1: Fundamental Pyrrolidine Ring Conformations

Conformation Description Out-of-Plane Atom(s)
Envelope (E) Four atoms are coplanar, with the fifth atom deviating from this plane. One

| Twist (T) | Two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms. | Two |

Influence of Substituents on Conformational Preferences

Substituents on the pyrrolidine ring play a critical role in determining the favored conformation by introducing steric and electronic effects. nih.govnih.gov Bulky substituents generally prefer to occupy a pseudoequatorial position to minimize steric hindrance, which in turn influences the ring's puckering. beilstein-journals.org

For this compound, the conformational landscape is shaped by two key substituent groups:

Gem-Diethyl Group (at C3): The presence of two ethyl groups on the same carbon atom (C3) introduces significant steric bulk. This arrangement severely restricts the local flexibility of the ring and will heavily influence the pseudorotational pathway.

3-Methylphenyl Group (at C4): This large aromatic substituent will have a strong preference for a pseudoequatorial orientation to avoid unfavorable steric interactions with the rest of the ring. This preference is a dominant factor in defining the most stable ring pucker.

Table 2: General Influence of Substituents on Pyrrolidine Ring Pucker

Substituent Position Typical Effect on Conformation Rationale
C4-substituent Controls the preference for Cγ-endo vs. Cγ-exo puckering. nih.gov Minimization of steric strain; electronic effects can also play a role. nih.gov
C2-substituent Can influence the basicity of the ring nitrogen in addition to steric effects. nih.gov Proximity to the nitrogen atom.

| Gem-disubstitution | Restricts local ring flexibility and influences the pseudorotation circuit. | Increased steric hindrance at a single ring position. |

Impact of Stereoisomerism on Biological Recognition and Potency

The presence of stereocenters in the pyrrolidine ring means that molecules can exist as different stereoisomers. researchgate.net These isomers often exhibit vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral and can distinguish between them. nih.govmdpi.com The specific three-dimensional orientation of substituents is crucial for proper binding to a biological target. researchgate.net

The compound this compound possesses a single stereocenter at the C4 position, where the 3-methylphenyl group is attached. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (4R)-3,3-Diethyl-4-(3-methylphenyl)pyrrolidine and (4S)-3,3-Diethyl-4-(3-methylphenyl)pyrrolidine.

Enantioselective Binding Modes with Biological Macromolecules

Enantiomers have identical physical and chemical properties in an achiral environment but interact differently with other chiral molecules, including biological macromolecules. mdpi.com The precise spatial arrangement of the atoms in one enantiomer may allow for a perfect fit into a chiral binding pocket of a protein, while its mirror image will not fit correctly. researchgate.netnih.gov

This enantioselective recognition is the basis for the differing pharmacological profiles often seen between enantiomers. mdpi.com One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable effects. The differential binding arises from the need for a precise three-point interaction between the molecule and the binding site; only one enantiomer can achieve the optimal orientation for all necessary interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

Table 3: Principles of Enantioselective Biological Interactions

Concept Description Example Implication for this compound
Chiral Recognition Biological macromolecules (enzymes, receptors) are chiral and can differentiate between enantiomers. nih.gov A target protein would likely bind preferentially to either the (4R) or (4S) enantiomer.
Eutomer/Distomer The more active enantiomer is the eutomer; the less active one is the distomer. One enantiomer may exhibit high potency, while the other is significantly weaker.

| Binding Affinity | Differences in 3D structure lead to different binding energies and affinities for the target. researchgate.net | The (4R) and (4S) enantiomers would be expected to have different Ki or IC50 values against a specific biological target. |

Diastereomeric Effects on Activity Profiles

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. Since this compound has only one stereocenter (C4), it does not have diastereomers.

However, if a second stereocenter were introduced into the molecule, for example by adding a substituent at the C2 position, diastereomers such as (2R,4R) and (2R,4S) would be possible. Unlike enantiomers, diastereomers have different physical properties (e.g., melting points, boiling points, solubilities) and distinct chemical reactivities. nih.gov

In a biological context, the differences between diastereomers are typically more pronounced than those between enantiomers. The relative orientation of the substituents is completely different, leading to unique molecular shapes. This results in distinct activity profiles, as each diastereomer will interact with a biological target in a fundamentally different way. researchgate.net For instance, in the synthesis of certain pyrrolidine derivatives, controlling the diastereoselectivity is crucial for obtaining the desired biological activity. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives

Fundamental Principles of SAR in Pyrrolidine (B122466) Scaffold Optimization

The versatility of the pyrrolidine scaffold stems from its three-dimensional structure and the multiple points available for substitution, allowing for fine-tuning of physicochemical and pharmacological properties. Key principles in the SAR of pyrrolidine derivatives include stereochemistry, the nature and position of substituents, and the conformational flexibility of the five-membered ring. The non-planar, puckered nature of the pyrrolidine ring allows substituents to adopt distinct spatial orientations (axial or equatorial), which can significantly impact binding affinity to biological targets.

Optimization of pyrrolidine scaffolds often involves modifying substituents at the C2, C3, C4, and nitrogen positions. These modifications can influence lipophilicity, polarity, and steric bulk, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement. For instance, the introduction of specific functional groups can create new hydrogen bonding, hydrophobic, or ionic interactions with a receptor binding site, leading to enhanced potency and selectivity.

Positional and Substituent Effects on Biological Activity

The biological activity of pyrrolidine derivatives is highly dependent on the specific substitution pattern around the ring. The following subsections detail the influence of substituents at the C3 and C4 positions, as well as on the ring nitrogen, with a focus on the structural features of 3,3-diethyl-4-(3-methylphenyl)pyrrolidine.

Influence of Alkyl Group (Diethyl at C3) Topology and Electronic Character

The presence of a gem-dialkyl group, such as the diethyl moiety at the C3 position of the pyrrolidine ring, can have a profound impact on the molecule's properties. Gem-disubstitution, in general, introduces significant steric bulk, which can serve several purposes in drug design. This steric hindrance can shield adjacent functional groups from metabolic degradation, thereby increasing the compound's metabolic stability and half-life.

Furthermore, the Thorpe-Ingold effect suggests that gem-dialkyl substitution can influence the ring's conformation by decreasing the endocyclic bond angle and favoring certain puckering states. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity. The electronic character of the diethyl groups is primarily hydrophobic and electron-donating through inductive effects, which can enhance interactions with hydrophobic pockets in a receptor.

To illustrate the potential impact of C3 substitution, consider the following hypothetical data table comparing the biological activity of related pyrrolidine analogs.

Compound IDC3-SubstituentRelative PotencyRationale
1 H, H1xUnsubstituted baseline
2 CH₃, H5xIntroduction of a small alkyl group may favorably interact with a hydrophobic pocket.
3 CH₃, CH₃15xGem-dimethyl substitution can provide conformational rigidity and enhanced hydrophobic interactions.
4 CH₂CH₃, CH₂CH₃25xThe larger diethyl groups may offer more extensive hydrophobic contacts and further restrict bond rotation, leading to a more favorable binding conformation.

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Impact of Aryl Substitution (3-methylphenyl at C4) and its Electronic/Steric Modifications

The substitution of an aryl group at the C4 position is a common feature in many biologically active pyrrolidine derivatives. The 3-methylphenyl group in the target compound introduces both steric bulk and specific electronic properties. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding site.

The position of the methyl group on the phenyl ring is critical. A meta-substitution, as in the 3-methylphenyl group, will have different steric and electronic effects compared to ortho or para substitutions. The methyl group is electron-donating and increases the lipophilicity of the aryl moiety. Modifications to this group can be used to probe the requirements of the binding pocket. For example, replacing the methyl group with an electron-withdrawing group (e.g., a halogen) or a hydrogen bond donor/acceptor could dramatically alter the biological activity.

The following table illustrates the potential effects of modifying the C4-aryl substituent.

Compound IDC4-Aryl SubstituentRelative PotencyRationale
5 Phenyl10xThe phenyl group provides a baseline for hydrophobic and aromatic interactions.
6 4-Methylphenyl12xA para-methyl group may offer a slight increase in potency through enhanced hydrophobic interactions.
7 3-Methylphenyl20xThe meta-position of the methyl group might be optimal for fitting into a specific hydrophobic sub-pocket.
8 3-Chlorophenyl15xAn electron-withdrawing chloro group at the meta-position could alter electronic interactions and still fit within the binding site.
9 3-Methoxyphenyl18xA methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially forming a key interaction.

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Role of Nitrogen Substitution on the Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring is a key site for modification and significantly influences the compound's properties. As a secondary amine, the nitrogen in an unsubstituted pyrrolidine can act as a hydrogen bond donor and acceptor, and it confers basicity to the molecule. N-substitution can modulate these properties.

Alkylation or arylation of the nitrogen can alter the compound's basicity, lipophilicity, and steric profile. Introducing different functional groups on the nitrogen can lead to new interactions with the target protein. For instance, appending a basic amine can introduce a positive charge at physiological pH, allowing for ionic interactions. Conversely, adding a bulky, non-polar group can enhance hydrophobic interactions. The choice of N-substituent is critical for optimizing potency, selectivity, and pharmacokinetic properties.

The table below provides hypothetical examples of how N-substitution could affect biological activity.

Compound IDN-SubstituentRelative PotencyRationale
10 H1xUnsubstituted nitrogen serves as a baseline.
11 CH₃8xA small alkyl group can increase lipophilicity and may fit into a small hydrophobic pocket.
12 Benzyl (B1604629)15xA benzyl group can introduce additional aromatic interactions.
13 (CH₂)₂-N(CH₃)₂25xA dimethylaminoethyl group introduces a basic center for potential ionic interactions.

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Conformational Flexibility and Rigidity Contributions to SAR

The balance between conformational flexibility and rigidity is a critical aspect of the SAR of pyrrolidine derivatives. A flexible molecule can adopt multiple conformations, which may be necessary to enter and bind to a receptor. However, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing affinity.

As previously mentioned, substitutions on the pyrrolidine ring, such as the 3,3-diethyl group, can introduce conformational rigidity. This pre-organization of the molecule into a bioactive conformation can be advantageous. The puckering of the pyrrolidine ring, which can exist in various "envelope" and "twist" conformations, is influenced by its substituents. By strategically placing substituents, medicinal chemists can favor a specific ring pucker that presents the other functional groups in an optimal orientation for binding to the target. Computational modeling and NMR studies are often employed to understand the conformational preferences of substituted pyrrolidines and to correlate these with biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For pyrrolidine systems, 2D and 3D-QSAR models can be developed to predict the activity of novel analogs and to gain insights into the key structural features required for activity.

In a typical QSAR study, various molecular descriptors are calculated for a set of pyrrolidine derivatives with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed activity.

For this compound and its analogs, a QSAR model could help to quantify the contributions of the diethyl group's steric bulk, the electronic and hydrophobic properties of the 3-methylphenyl substituent, and the characteristics of any N-substituent. The resulting model could then be used to guide the design of new derivatives with potentially improved potency and selectivity.

Exploration of Preclinical Pharmacological Activities and Mechanisms Pyrrolidine Scaffold Focus

Enzyme Inhibition Studies

The inherent conformational flexibility and the presence of a basic nitrogen atom allow the pyrrolidine (B122466) scaffold to engage in diverse interactions with enzyme active sites, including hydrogen bonding, ionic interactions, and hydrophobic contacts. These features have made it a cornerstone in the development of inhibitors for a wide range of enzymes.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitory Mechanisms

N-Acylethanolamine acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.gov Inhibition of NAAA elevates endogenous PEA levels, offering a promising therapeutic strategy for managing pain and inflammation. nih.govpatsnap.com

Pyrrolidine amide derivatives have been investigated as NAAA inhibitors. nih.govrsc.org Structure-activity relationship (SAR) studies have revealed that small, lipophilic substituents on the terminal phenyl group of these derivatives are favorable for optimal potency. rsc.org While conformationally flexible linkers can increase inhibitory potency, they may reduce selectivity against fatty acid amide hydrolase (FAAH), another enzyme involved in lipid signaling. nih.govrsc.org Conversely, conformationally restricted linkers have been shown to improve selectivity for NAAA over FAAH. rsc.org

CompoundDescriptionInhibition MechanismSelectivity
Pyrrolidine Amide Derivatives Derivatives with aromatic replacements or substituents for the terminal phenyl group.Reversible and competitive.Varies with linker flexibility; rigid linkers improve selectivity over FAAH.
4g (E93) A pyrrolidine amide with a rigid 4-phenylcinnamoyl group.Reversible and competitive.High selectivity for NAAA over FAAH.

Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib) Inhibition

Bacterial resistance to aminoglycoside antibiotics is a significant clinical challenge, often mediated by enzymes like aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib). nih.govmdpi.com This enzyme inactivates aminoglycosides through acetylation. mdpi.com The discovery of inhibitors for AAC(6')-Ib could restore the efficacy of these important antibiotics. mdpi.com

A pyrrolidine pentamine scaffold has been identified as a promising starting point for the development of AAC(6')-Ib inhibitors. nih.govmdpi.com Through the use of mixture-based combinatorial libraries and positional scanning strategies, a lead compound was identified, featuring a pyrrolidine pentamine core substituted at four positions (R1, R3, R4, and R5). nih.govnih.gov

Extensive structure-activity relationship (SAR) studies have elucidated the key structural requirements for potent inhibition: nih.gov

R1 and R4 Positions: Aromatic functionalities at these positions are crucial for activity. nih.gov

R2 Position: The stereochemical conformation at this position is critical. nih.gov

R3 Position: The presence of a hydroxyl group and its stereoconformation are necessary for full inhibitory activity. nih.gov

R5 Position: The phenyl group at this position is not essential and can be substituted with aliphatic groups without significant loss of activity. nih.gov

Scaffold Integrity: Any truncations of the pyrrolidine pentamine scaffold result in inactive compounds. nih.gov

Molecular docking studies suggest that these inhibitors preferentially bind to the kanamycin (B1662678) C binding cavity of the enzyme, and their binding affinity shows a correlation with the experimentally observed inhibitory activity. nih.gov

Compound ScaffoldKey SubstituentsImpact on Activity
Pyrrolidine Pentamine Two S-phenyl groups (R1, R4), an S-hydroxymethyl group (R3), and a 3-phenylbutyl group (R5).Lead compound identified from combinatorial libraries. nih.gov
Pyrrolidine Pentamine Derivatives Modifications at R1, R2, R3, R4, and R5.Aromatic groups at R1/R4 are essential; stereochemistry at R2/R3 is critical; R5 is tolerant to modification. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Mechanistic Insights

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). ingentaconnect.comnih.gov Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it an established therapeutic target for type 2 diabetes. ingentaconnect.comnih.gov

The pyrrolidine scaffold, particularly as a proline mimic, is a central feature in many potent DPP-4 inhibitors. ingentaconnect.com The 2-cyanopyrrolidine moiety is a key pharmacophore found in several clinically successful DPP-4 inhibitors, including vildagliptin. nih.govmdpi.com

A novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been designed and synthesized as DPP-4 inhibitors. nih.gov One compound from this series, 17a , demonstrated high inhibitory activity against DPP-4 with an IC50 value of 0.017 μM. nih.gov This compound also exhibited moderate selectivity over related proteases DPP-8 and DPP-9. nih.gov The pyrrolidine ring of these inhibitors is designed to interact with the active site of the DPP-4 enzyme, mimicking the binding of its natural dipeptide substrates. ingentaconnect.com The cyano group typically forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Compound ClassExample CompoundDPP-4 IC50Selectivity
Pyrrolidine-2-carbonitrile derivativesVildagliptin -High
4-Fluoropyrrolidine-2-carbonitrile derivatives17a 0.017 μMModerate vs. DPP-8/DPP-9 nih.gov
Pyrrolidine Sulfonamide derivatives23d (4-trifluorophenyl substitution)11.32 ± 1.59 μM-

Glycosidase and Carbohydrate-Metabolizing Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

Inhibitors of carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase are effective in managing type 2 diabetes by delaying the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. nih.govmui.ac.ir The pyrrolidine scaffold has been incorporated into various molecular frameworks to create potent inhibitors of these enzymes. nih.gov

A series of chalcones containing a pyrrolidine moiety were synthesized and evaluated for their dual inhibitory activity against α-amylase and α-glucosidase. nih.govacs.org Several of these hybrid compounds showed potent inhibition, with IC50 values in the micromolar range. For instance, Compound 3 from this series exhibited excellent dual inhibitory effects, with an IC50 of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase. nih.govacs.org Many of the synthesized compounds were found to be more active than the standard drug, acarbose, against α-amylase. nih.govacs.org

In another study, N-substituted-acetylpyrrolidine derivatives were synthesized and tested. mui.ac.irnih.govCompound 4a (N-(benzyl)-2-acetylpyrrolidine) showed the highest inhibitory potential against α-glucosidase with an IC50 value of 0.52 ± 0.02 mM. mui.ac.irnih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors for both α-glucosidase and α-amylase. mui.ac.irnih.gov

Compound ClassExample CompoundTarget EnzymeIC50 ValueInhibition Type
Pyrrolidine-based ChalconesCompound 3 α-Amylase14.61 ± 0.12 μM nih.govacs.org-
Compound 3 α-Glucosidase25.38 ± 2.09 μM nih.govacs.org-
Compound 8 α-Amylase18.10 ± 0.34 μM nih.gov-
Compound 10 α-Glucosidase44.21 ± 2.42 μM nih.gov-
N-acetylpyrrolidine derivatives4a (N-(benzyl)-2-acetylpyrrolidine)α-Glucosidase0.52 ± 0.02 mM mui.ac.irnih.govMixed-type mui.ac.irnih.gov
4b (N-(tosyl)-2-acetylpyrrolidine)α-Glucosidase1.64 ± 0.08 mM mui.ac.irnih.govMixed-type mui.ac.irnih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. ingentaconnect.com Overexpression of MMPs is implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases, making them attractive therapeutic targets. ingentaconnect.comnih.gov The pyrrolidine ring has proven to be an excellent scaffold for the design of potent MMP inhibitors. nih.govbenthamdirect.com

Pyrrolidine-based MMP inhibitors can be broadly classified into three main categories:

Sulfonamide pyrrolidine derivatives nih.govbenthamdirect.com

Proline-containing peptidomimetics nih.govbenthamdirect.com

Acyl pyrrolidine derivatives nih.govbenthamdirect.com

These synthetic inhibitors often exhibit low nanomolar activity against certain MMP subclasses. nih.govbenthamdirect.com For example, a series of novel pyrrolidine derivatives featuring a hydroxamate zinc-binding group were designed and synthesized. nih.gov The hydroxamates 8a-c were found to be potent MMP-2 inhibitors, with activity equal to or greater than the positive control, LY52. nih.gov These compounds demonstrated high selectivity for MMP-2 over aminopeptidase (B13392206) N (AP-N). nih.gov The design of these inhibitors typically involves incorporating a zinc-binding group, a backbone that interacts with the enzyme's active site, and side chains that occupy the enzyme's specificity pockets. The pyrrolidine scaffold serves as a rigid and stereochemically defined backbone to orient these functional groups for optimal interaction with the target MMP.

Inhibitor ClassKey FeaturesActivity Profile
Sulfonamide pyrrolidine derivatives Incorporate a sulfonamide group.Potent MMP inhibition. nih.govbenthamdirect.com
Proline-containing peptidomimetics Mimic the peptide substrates of MMPs.Low nanomolar activity for some MMPs. nih.govbenthamdirect.com
Acyl pyrrolidine derivatives Feature an acyl group attached to the pyrrolidine.Potent and selective inhibition. nih.govbenthamdirect.com
Hydroxamate derivatives (e.g., 8a-c) Contain a hydroxamate group for zinc chelation.Highly potent and selective for MMP-2. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Modulation

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net Dual inhibition of both COX and 5-LOX pathways is considered a rational approach for developing safer and more effective anti-inflammatory agents, as it may circumvent the side effects associated with selective COX inhibitors. researchgate.netnih.gov

The pyrrolidine-2,5-dione scaffold has been utilized as a template for creating dual COX/5-LOX inhibitors. nih.gov Structural modifications of starting pyrrolidine-2,5-dione aldehyde derivatives led to the development of two families of compounds that displayed preferential COX-2 affinity, with activities in the submicromolar to nanomolar ranges. nih.gov

One of the most active compounds, Compound 78 , which features an N-(benzyl(4-methoxyphenyl)amino) moiety, emerged as a highly potent inhibitor with a COX-2 IC50 value of 0.051 ± 0.001 μM. nih.gov This disubstitution pattern mimics the diaryl pharmacophore characteristic of traditional selective COX-2 inhibitors. nih.gov In addition to their in vitro enzyme inhibitory activity, these potent dual COX-2/5-LOX inhibitors also demonstrated significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov

Compound ScaffoldExample CompoundTarget(s)IC50 Value (COX-2)
Pyrrolidine-2,5-dioneCompound 78 COX-2 / 5-LOX0.051 ± 0.001 μM nih.gov

Neuraminidase Inhibition

The pyrrolidine scaffold has been integral to the design of potent inhibitors of influenza neuraminidase (NA), a critical enzyme for the release and spread of influenza virions. nih.govmagtechjournal.com Structure-based drug design has led to the development of pyrrolidine derivatives that mimic the natural substrate, sialic acid, and interact with key residues in the enzyme's active site. acs.org

Research has identified several C4, C5 disubstituted proline derivatives as effective influenza neuraminidase inhibitors. researchgate.net Docking studies have revealed that key interactions within the NA active site involve residues such as Trp178, Arg371, and Tyr406, with hydrogen bonding and electrostatic forces playing a crucial role in the binding affinity of these pyrrolidine derivatives. researchgate.net A notable example, A-192558, demonstrated potent inhibition of influenza NA. X-ray crystallography showed its carboxylic acid group interacting with a positively charged pocket (Arg118, Arg292, Arg371) and a trifluoroacetamido group interacting with a hydrophobic pocket (Ile222, Trp178). acs.org

A series of synthesized pyrrolidine derivatives demonstrated significant inhibitory activity against influenza A (H3N2) neuraminidase. nih.gov Five compounds within this series exhibited potent activity with IC₅₀ values ranging from 1.56 to 2.71 μM, comparable to the known inhibitor Oseltamivir (IC₅₀=1.06 μM). nih.gov Another compound, A-315675, was found to be a highly effective inhibitor of both influenza A and B strain neuraminidases, with inhibitor constant (Ki) values between 0.024 and 0.31 nM. researchgate.net

Table 1: Neuraminidase Inhibitory Activity of Select Pyrrolidine Derivatives
CompoundTargetInhibitory Activity (IC₅₀/Ki)Reference
6e, 9c, 9e, 9f, 10eInfluenza A (H3N2) NAIC₅₀ = 1.56 - 2.71 μM nih.gov
A-192558 (20e)Influenza A NAIC₅₀ = 0.2 μM acs.org
A-192558 (20e)Influenza B NAIC₅₀ = 8 μM acs.org
A-315675Influenza A/B NAKi = 0.024 - 0.31 nM researchgate.net

Cholinesterase and Carbonic Anhydrase Inhibition

The pyrrolidine scaffold is a key feature in the development of inhibitors for both cholinesterases and carbonic anhydrases, enzymes implicated in neurodegenerative diseases and other pathological conditions. nih.gov

Cholinesterase Inhibition Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. researchgate.net

A series of novel dispiro pyrrolidines showed better inhibitory activity against BChE than AChE. researchgate.net Compound 7b from this series was identified as a potent mixed-mode BChE inhibitor with an IC₅₀ of 12.78 ± 1.52 μM. researchgate.net In another study, pyrrolidine-based benzenesulfonamide (B165840) derivatives were investigated, with compounds 19a and 19b emerging as promising AChE inhibitors with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, which were comparable to the standard drug tacrine. nih.gov Another study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] identified compounds 8e and 8g as effective inhibitors of both AChE and BChE, showing more selectivity towards AChE, similar to the clinically used drug Donepezil. nih.govrsc.org

Carbonic Anhydrase Inhibition The pyrrolidine framework has also been incorporated into benzenesulfonamides, a classic class of carbonic anhydrase (CA) inhibitors. tandfonline.com These inhibitors target various human carbonic anhydrase (hCA) isoforms, including cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.gov A series of fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties demonstrated a novel mechanism of action and high selectivity for hCA II. nih.gov

In a study of multi-functionalized pyrrolidine-containing benzenesulfonamides, compound 3b was found to be the most potent CA inhibitor, with Ki values of 17.61 ± 3.58 nM for hCA I and 5.14 ± 0.61 nM for hCA II. tandfonline.com Other research highlighted pyrrole (B145914) and pyrrolopyrimidine derivatives bearing a benzenesulfonamide moiety as potent inhibitors of tumor-associated isoforms hCA IX and XII, with activity in the nanomolar and subnanomolar range. nih.gov

Table 2: Cholinesterase and Carbonic Anhydrase Inhibitory Activity
CompoundTarget EnzymeInhibitory Activity (IC₅₀/Ki)Reference
7bBChEIC₅₀ = 12.78 ± 1.52 μM researchgate.net
19aAChEKi = 22.34 ± 4.53 nM nih.gov
19bAChEKi = 27.21 ± 3.96 nM nih.gov
3bhCA IKi = 17.61 ± 3.58 nM tandfonline.com
3bhCA IIKi = 5.14 ± 0.61 nM tandfonline.com

Receptor and Ion Channel Modulation

CXCR4 Chemokine Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a significant role in cancer metastasis, HIV infection, and inflammatory diseases. ebi.ac.uknih.gov The pyrrolidine scaffold has been successfully utilized to develop potent CXCR4 antagonists. frontiersin.org

Researchers have designed and synthesized novel CXCR4 antagonists based on a pyrrolidine structure. ebi.ac.uknih.gov One representative compound, designated as compound 46 (or 26 in some literature), demonstrated a strong binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM. nih.govfrontiersin.org This compound effectively inhibited the CXCL12-induced cytosolic calcium flux, a key step in the CXCR4 signaling pathway, with an exceptionally low IC₅₀ of 0.25 nM. nih.govnih.gov Furthermore, in a transwell invasion assay, this compound significantly reduced CXCL12/CXCR4-mediated cell migration. nih.gov The development of these pyrrolidine-based antagonists, which have shown marked efficacy in in vivo cancer metastasis models, highlights them as promising leads for clinical candidates. ebi.ac.uknih.gov

Table 3: Activity of a Pyrrolidine-Based CXCR4 Antagonist
CompoundAssayActivity (IC₅₀)Reference
Compound 46/26CXCR4 Receptor Binding79 nM nih.govfrontiersin.org
Compound 46/26CXCL12-Induced Calcium Flux Inhibition0.25 nM nih.govnih.gov

Dopamine (B1211576) D1 Receptor Agonism

The pyrrolidine ring is a structural component of ligands that modulate dopamine receptors, which are crucial in the central nervous system. Specifically, pyrrolidine derivatives have been identified as agonists for the dopamine D1 receptor.

SKF38393 is a well-known agonist of the dopamine D1 receptor that features a pyrrolidine ring within its structure. mdpi.com Recent research has explored the therapeutic potential of activating the D1 receptor with agonists like SKF38393. Studies have shown that activation of the dopamine D1 receptor can promote osteogenic differentiation and improve bone mass formation, suggesting a potential application in treating metabolic bone disorders like osteoporosis. mdpi.com The instability and rapid release of small-molecule drugs such as SKF38393 have led to the development of controlled-release systems, like polylactic-co-glycolic acid (PLGA) microspheres, to enhance their therapeutic effects. mdpi.com

Antiproliferative and Antitumor Mechanisms (in vitro studies)

The pyrrolidine scaffold is a common feature in numerous synthetic compounds with antiproliferative and anticancer activities. researchgate.netekb.eg These derivatives exert their effects through various mechanisms, including the inhibition of critical kinase pathways. researchgate.net

Kinase Pathway Inhibition

The inhibition of protein kinases is a primary strategy in the development of anticancer drugs. The Akt (Protein Kinase B) serine/threonine kinase is a particularly attractive target due to its central role in cell survival and proliferation pathways. tandfonline.com

New series of pyrrolo[1,2-a]quinoxalines, which are built upon a pyrrolidine-related scaffold, have been designed and synthesized to act as potential Akt kinase inhibitors. tandfonline.com In vitro testing of these compounds against human leukemic cell lines (K562, U937, HL60) and a breast cancer cell line (MCF7) demonstrated significant antiproliferative activity. Preliminary structure-activity relationship (SAR) studies of these pyrroloquinoxalines indicated that substitutions at the C-4 position of the scaffold are crucial for their biological effects. tandfonline.com Other pyrrolizine-based derivatives, which also incorporate a pyrrolidine ring system, have been found to exert their anticancer effects by inhibiting oncogenic kinases, among other mechanisms. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest

The pyrrolidine scaffold is a constituent of many compounds that exhibit anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

One study detailed a series of polysubstituted pyrrolidines, among which compound 3k was notable. nih.gov It demonstrated significant inhibitory effects on the proliferation of ten different cancer cell lines, with IC50 values between 2.9 and 16 μM. nih.gov Further investigation revealed that pyrrolidine 3k induced cell cycle arrest at the G0/G1 phase and triggered both time- and dose-dependent apoptosis in HCT116 and HL60 cancer cells. nih.gov

Similarly, spiro[pyrrolidine-3,3'-oxindoles] have been identified as potential anti-breast cancer agents. nih.gov The most active compounds in this series, 38d, 38h, and 38i , inhibited the growth of the MCF-7 human breast cancer cell line by inducing apoptosis, with EC50 values of 6.00, 4.01, and 3.53 µM, respectively. nih.gov

Another novel pyrrolidine-2,5-dione derivative, referred to as compound 8 , was shown to have potent activity against human hepatocellular carcinoma (HCC) HepG2 cells, with an IC50 value of 2.082 μM. arabjchem.org Its mechanism involves inhibiting tubulin polymerization, which leads to a halt in the cell cycle at the G2/M phase and subsequent apoptosis. arabjchem.org The investigation of spiropyrrolidine heterocyclic hybrids also showed that these compounds could be promising for developing therapeutic agents for malignant tumors, with one compound, 4a , showing significant induction of apoptosis in Jurkat cells. researchgate.net

These findings underscore the potential of the pyrrolidine framework as a basis for anticancer agents that function through the critical pathways of cell cycle arrest and apoptosis.

Table 1: Effects of Pyrrolidine Derivatives on Cell Cycle and Apoptosis

Compound Cell Line(s) Observed Effect IC50/EC50 Values
Pyrrolidine 3k HCT116, HL60 G0/G1 phase cell cycle arrest, Apoptosis 2.9 - 16 µM
Spiro[pyrrolidine-3,3'-oxindole] 38i MCF-7 Apoptosis Induction 3.53 µM
Pyrrolidine-2,5-dione derivative 8 HepG2 G2/M phase arrest, Apoptosis 2.082 µM

| Spiropyrrolidine 4a | Jurkat | Apoptosis Induction | Not specified |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA damage repair. nih.gov Inhibiting these enzymes is a key strategy in cancer therapy, especially for cancers with existing DNA repair defects, such as those with BRCA mutations. nih.govnih.gov The pyrrolidine scaffold has been incorporated into potent PARP inhibitors.

Benzimidazole carboxamides containing a pyrrolidine nucleus have been developed as effective inhibitors of PARP-1 and PARP-2. nih.gov In one study, compounds 5cj and 5cp emerged as highly potent inhibitors, with IC50 values of approximately 4 nM against both PARP-1 and PARP-2, which is comparable to the reference drug veliparib. nih.gov These compounds also showed strong cytotoxic effects against BRCA-mutated cancer cell lines MDA-MB-436 and CAPAN-1. nih.gov

Another significant development led to the identification of ABT-888 (Veliparib) , a PARP inhibitor containing a 2-methylpyrrolidin-2-yl group. acs.org ABT-888 demonstrated excellent potency against both PARP-1 and PARP-2 enzymes with a Ki of 5 nM and showed a cellular EC50 of 2 nM in a C41 whole-cell assay. acs.org The development of such compounds highlights the utility of the pyrrolidine ring in designing molecules that can effectively target the active site of PARP enzymes. nih.govacs.org

Table 2: Pyrrolidine-Based PARP Inhibitors

Compound Target Potency (IC50 / Ki) Cell Line Activity (EC50 / IC50)
5cj PARP-1, PARP-2 ~4 nM (IC50) 17.4 µM (MDA-MB-436), 11.4 µM (CAPAN-1)
5cp PARP-1, PARP-2 ~4 nM (IC50) 19.8 µM (MDA-MB-436), 15.5 µM (CAPAN-1)

| ABT-888 (Veliparib) | PARP-1, PARP-2 | 5 nM (Ki) | 2 nM (C41 cells) |

Antimicrobial Activities (in vitro studies)

The pyrrolidine scaffold is a common feature in a wide range of compounds exhibiting antimicrobial properties, including antibacterial, antifungal, antiviral, and antileishmanial activities. nih.govnih.govekb.eg

Antibacterial Spectrum and Mechanisms

Pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. tandfonline.com For instance, a series of thiazole-based pyrrolidine derivatives were synthesized and tested for antibacterial activity. biointerfaceresearch.com One compound, designated (11) , was particularly effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, showing an inhibition zone of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm, respectively, at a concentration of 400 µg. biointerfaceresearch.com

Another study on sulfonylamino pyrrolidine derivatives found that compound 38 displayed potent activity against S. aureus (MIC: 3.11 μg/mL), E. coli (MIC: 6.58 μg/mL), and P. aeruginosa (MIC: 5.82 μg/mL). frontiersin.org Furthermore, certain 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives were found to inhibit bacterial DNA gyrase and topoisomerase IV, which are vital targets for antibacterial agents. frontiersin.org Specifically, compound 22c showed an IC50 of 120 ± 10 nM against E. coli DNA gyrase. frontiersin.org

Antifungal Efficacy

The pyrrolidine core is also present in many compounds with significant antifungal properties. A class of spiro pyrrolidines demonstrated broad activity against ten human pathogenic bacteria and four dermatophytic fungi. nih.gov

In a more targeted approach, a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were designed as inhibitors of chitin (B13524) synthase, an essential enzyme for the fungal cell wall. nih.govresearchgate.net Several of these compounds, including 4d, 4f, 4k, and 4n , exhibited stronger antifungal activity against Candida albicans than the standard drugs fluconazole (B54011) and polyoxin (B77205) B. nih.gov Compound 4d also showed activity comparable to fluconazole against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov These compounds were found to act as non-competitive inhibitors of chitin synthase. nih.govresearchgate.net

Another study highlighted a spirooxindole pyrrolidine hybrid, compound 44 , which was the most active antifungal agent in a broad-spectrum screening. frontiersin.org It was particularly effective against C. albicans, with a MIC value of 4 μg/mL. frontiersin.org

Antiviral Properties

The pyrrolidine scaffold contributes to the activity of various antiviral agents. Research into novel pyrrole and pyrrolopyrimidine derivatives has identified several compounds with significant activity against viruses that cause gastroenteritis, such as Rotavirus and Coxsackievirus B4. nih.gov Compounds 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, and 14f from this study all showed notable antiviral effects. nih.gov Molecular docking studies suggested that these compounds may act by targeting the viral polymerase enzymes. nih.gov The pyrrole scaffold, a close structural relative of pyrrolidine, has also been explored for developing anti-HIV agents that can target different stages of the viral replication cycle. mdpi.com

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Pyrrolidine-based compounds have emerged as promising candidates for the development of new antileishmanial therapies.

A rational-based approach led to the development of pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs. nih.gov In vitro evaluations against Leishmania donovani promastigotes identified several potent derivatives. For example, the saturated palmitoyl (B13399708) derivative (1a ) and the unsaturated C22:1 cisΔ13 erucoyl derivative (1d ) showed high activity at concentrations of 50 and 25 µM, comparable to the reference drugs miltefosine (B1683995) and erufosine. nih.gov Similar activity was observed for other derivatives like 2a, 2d, 3a, and 3d . nih.gov

Another study synthesized a series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives and tested them for efficacy against visceral leishmaniasis. rsc.org Compound 5m from this series showed a potent in vitro anti-amastigote IC50 of 8.36 μM. rsc.org

Table 3: Antimicrobial Activities of Selected Pyrrolidine Derivatives

Activity Compound(s) Organism(s) Key Finding (MIC / IC50 / Inhibition Zone)
Antibacterial Compound (11) S. aureus, B. cereus 30.53 mm, 21.70 mm zone at 400 µg
Antibacterial Compound 38 S. aureus, E. coli, P. aeruginosa 3.11 µg/mL, 6.58 µg/mL, 5.82 µg/mL (MIC)
Antifungal Compound 4d C. albicans, C. neoformans, A. fumigatus More potent than fluconazole against C. albicans
Antifungal Compound 44 C. albicans 4 µg/mL (MIC)
Antiviral Compound 5d Rotavirus, Coxsackievirus B4 Significant antiviral activity observed
Antileishmanial Compound 1d L. donovani High activity at 25 & 50 µM

| Antileishmanial | Compound 5m | L. donovani | 8.36 µM (Anti-amastigote IC50) |

Anti-inflammatory Mechanisms (in vitro studies)

Derivatives of the pyrrolidine scaffold have demonstrated notable anti-inflammatory effects in various in vitro models. nih.gov The mechanisms underlying these effects are diverse, often involving the inhibition of key enzymes and signaling molecules in the inflammatory cascade. Compounds incorporating the 3,4,5-trimethoxyphenyl fragment, for example, have shown the ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and inflammatory cytokines. mdpi.com

Tumor Necrosis Factor-alpha (TNF-α) is a potent proinflammatory cytokine central to the pathogenesis of numerous inflammatory diseases. biointerfaceresearch.com The inhibition of TNF-α is a validated therapeutic strategy for various autoimmune disorders. biointerfaceresearch.com Certain synthetic compounds derived from butenolides, known as benzyl (B1604629) pyrrolones, have been investigated for their anti-inflammatory properties, with TNF-α being a key target. nih.gov

In vitro studies on these benzyl pyrrolones have demonstrated a significant capacity to suppress TNF-α levels. For instance, specific compounds from this class, when tested, showed a reduction in TNF-α expression. One particularly active compound, 3b , suppressed TNF-α levels by 65.03%, while another, 2b , achieved 60.90% inhibition. nih.gov These results were comparable to the standard drug indomethacin, which showed 68.84% inhibition in the same assay. nih.gov This suggests that the pyrrolone scaffold, a derivative of pyrrolidine, can be effectively modified to produce potent inhibitors of this critical inflammatory mediator. nih.gov

Table 1: In Vitro TNF-α Inhibition by Benzyl Pyrrolone Derivatives

Compound TNF-α Inhibition (%)
Compound 3b 65.03
Compound 2b 60.90
Indomethacin (Standard) 68.84

Data sourced from in vitro studies on benzyl pyrrolone derivatives. nih.gov

Other Preclinical Pharmacological Activities (in vitro studies)

Beyond anti-inflammatory effects, the pyrrolidine scaffold is a foundation for compounds with a broad spectrum of other preclinical pharmacological activities demonstrated in vitro. nih.gov

The pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents for diabetes. nih.gov In vitro studies have revealed that its derivatives can modulate glucose metabolism through multiple mechanisms, including the inhibition of key digestive enzymes and regulatory proteins. nih.govresearchgate.net

One major target is the Dipeptidyl Peptidase-IV (DPP-IV) enzyme, which is responsible for the rapid degradation of incretin hormones that regulate glucose homeostasis. researchgate.netsemanticscholar.org Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as DPP-IV inhibitors. semanticscholar.orgresearchgate.net In one study, a series of compounds were tested, with the most active derivative, B-XI , exhibiting an IC50 value of 11.32 ± 1.59 nM. semanticscholar.orgresearchgate.net This demonstrates potent inhibitory activity, highlighting the potential of this scaffold for developing new treatments for type-2 diabetes. semanticscholar.org

Other pyrrolidine derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes that break down complex carbohydrates into absorbable sugars. nih.gov By inhibiting these enzymes, the post-meal rise in blood glucose can be blunted. nih.gov A study on N-Boc proline amides found that the 4-methoxy analogue 3g showed noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Similarly, pyrrolidine-2,5-dione derivatives have been evaluated for their α-glucosidase inhibition, with compound 11o emerging as a good inhibitor with an IC50 value of 28.3 ± 0.28 µM. nih.gov

Table 2: In Vitro Antidiabetic Activity of Pyrrolidine Derivatives

Compound/Derivative Target Enzyme IC50 Value
B-XI (sulfonamide derivative) DPP-IV 11.32 ± 1.59 nM
4-methoxy analogue 3g α-amylase 26.24 µg/mL
4-methoxy analogue 3g α-glucosidase 18.04 µg/mL
Compound 11o (dione derivative) α-glucosidase 28.3 ± 0.28 µM

IC50 values represent the concentration required for 50% inhibition. nih.govsemanticscholar.orgresearchgate.netnih.gov

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in the design of anticonvulsant drugs. nih.gov Research has explored new derivatives to identify compounds with potent activity and to understand their mechanisms of action. nih.govnih.gov In vitro binding assays are a key tool for determining how these compounds interact with neuronal targets.

Studies on N-Mannich bases derived from pyrrolidine-2,5-dione have identified compounds with significant anticonvulsant profiles. nih.gov To elucidate their mechanism, two of the most active compounds, 12 and 23 , were examined in in vitro binding studies. nih.gov At a concentration of 100 μM, these compounds showed high inhibition of voltage-sensitive sodium channels (site 2), a primary target for many antiepileptic drugs. nih.gov The results also indicated an influence on L-type calcium channels. nih.gov Another study on hybrid compounds combining the pyrrolidine-2,5-dione core with a 3-methylthiophene (B123197) ring also pointed to a mechanism involving ion channels. nih.gov The most promising compound, 4 , demonstrated moderate but balanced in vitro inhibition of both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

Table 3: In Vitro Ion Channel Inhibition by Anticonvulsant Pyrrolidine Derivatives

Compound Target Activity Noted
Compound 12 Voltage-sensitive sodium channels (site 2), L-type calcium channels High inhibition
Compound 23 Voltage-sensitive sodium channels (site 2), L-type calcium channels High inhibition
Compound 4 Voltage-sensitive sodium channels (site 2), L-type calcium channels Moderate and balanced inhibition

Activity was assessed through in vitro binding and functional assays. nih.govnih.gov

The pyrrolidine scaffold is present in numerous natural and synthetic compounds that exhibit antioxidant properties. frontiersin.orgnih.gov Nicotine (B1678760), a well-known pyrrolidine-containing alkaloid, has been noted for its antioxidant effects, among other biological activities. nih.gov Synthetic derivatives have also been specifically designed and evaluated for their ability to counteract oxidative stress. In a study of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives, compounds were synthesized and screened not only for antidiabetic effects but also for their antioxidant potential. nih.gov

Drug resistance in parasitic roundworms (nematodes) is a significant problem in both human and veterinary medicine, necessitating the discovery of new anthelmintic agents. researchgate.net The pyrrolidine scaffold has been utilized as a starting point for developing such novel compounds. nih.govresearchgate.net

Specifically, a series of pyrrolidine oxadiazoles (B1248032) were designed and synthesized to combat the parasitic worm Haemonchus contortus. nih.gov In vitro assays testing for the inhibition of larval motility and development revealed promising candidates. Two compounds, 25a (2-CH3) and 25b (3-OCH3) , were particularly effective against the motility of the third-stage larvae (xL3), both showing an IC50 value of 0.78 µM. nih.gov Another compound, 25c (4-I) , was identified as an efficient inhibitor of the development of fourth-stage larvae (L4), with an IC50 of 3.2 µM. nih.gov These findings underscore the potential of the pyrrolidine-oxadiazole scaffold for creating new anthelmintic drugs. researchgate.net

Table 4: In Vitro Anthelmintic Activity of Pyrrolidine Oxadiazoles against H. contortus

Compound Target Stage IC50 Value
25a (2-CH3) Larval Motility (xL3) 0.78 µM
25b (3-OCH3) Larval Motility (xL3) 0.78 µM
25c (4-I) Larval Development (L4) 3.2 µM

IC50 values represent the concentration required for 50% inhibition of motility or development. nih.gov

Computational Approaches in the Study and Design of Pyrrolidine Compounds

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is primarily used to predict how a small molecule (ligand), such as a pyrrolidine (B122466) derivative, might bind to a macromolecular target, typically a protein.

Molecular docking simulations are instrumental in predicting the binding modes of pyrrolidine derivatives within the active sites of their biological targets. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for molecular recognition and biological activity. For instance, in the study of pyrrolidine-based inhibitors, docking can reveal how substituents on the pyrrolidine ring orient themselves to maximize contact with specific amino acid residues in the protein's binding pocket. nih.govnih.gov

The five-membered pyrrolidine ring is a versatile scaffold that can adopt various conformations, and its stereochemistry plays a critical role in determining the binding orientation. researchgate.net Docking algorithms explore a wide range of possible conformations and orientations of the ligand, scoring them to identify the most plausible binding poses. This information is vital for understanding the structure-activity relationships (SAR) of a series of compounds and for designing new derivatives with improved affinity and selectivity. nih.gov

A representative example of docking results for a series of hypothetical pyrrolidine inhibitors against a protein kinase is shown in Table 1. The docking scores and key interactions provide a rationale for the observed inhibitory activity.

Table 1: Predicted Binding Modes and Interactions of Pyrrolidine Derivatives
CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Pyrrolidine-A-9.8Lys72, Asp184Hydrogen Bond
Pyrrolidine-B-8.5Leu25, Val33Hydrophobic
Pyrrolidine-C-9.2Glu121, Arg150Electrostatic, Hydrogen Bond

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target. This is achieved through the use of scoring functions, which are mathematical models that estimate the free energy of binding. Scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based functions. While these functions can successfully rank-order compounds in many cases, accurately predicting absolute binding affinities remains a significant challenge. nih.gov

For pyrrolidine derivatives, scoring functions can help prioritize compounds for synthesis and biological testing. By comparing the docking scores of different derivatives, researchers can identify modifications that are likely to enhance binding affinity. nih.gov For example, the introduction of a functional group capable of forming an additional hydrogen bond with the target protein would be expected to result in a more favorable docking score.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed investigation of the conformational flexibility of both the ligand and the protein, as well as the stability of their interactions. mdpi.com

For instance, an MD simulation could reveal that a particular substitution pattern locks the pyrrolidine ring into a specific conformation that is pre-organized for binding to a target protein, thus enhancing its affinity.

MD simulations are widely used to assess the stability of protein-ligand complexes predicted by molecular docking. nih.gov By simulating the complex in a realistic environment (e.g., in water with ions), researchers can observe whether the ligand remains bound in its initial docked pose or if it dissociates or adopts a different binding mode. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is often used as a measure of stability. researchgate.net

Furthermore, MD simulations can provide insights into the dynamic nature of the interactions between the pyrrolidine derivative and the protein. They can reveal the formation and breaking of hydrogen bonds, fluctuations in hydrophobic contacts, and the role of water molecules in mediating the interaction. uzh.ch This detailed understanding of the dynamic binding process can guide the optimization of lead compounds. nih.gov

Table 2: MD Simulation Stability Metrics for Protein-Pyrrolidine Complexes
ComplexSimulation Time (ns)Average Ligand RMSD (Å)Key Interaction Persistence (%)
Protein-Pyrrolidine-A1001.295 (H-bond with Asp184)
Protein-Pyrrolidine-B1003.540 (Hydrophobic contact with Val33)
Protein-Pyrrolidine-C1001.588 (H-bond with Glu121)

Quantum Chemistry Calculations

Quantum chemistry calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a wide range of molecular properties, including geometries, energies, and electronic properties like molecular orbital energies and charge distributions. rsc.org

For pyrrolidine derivatives, methods like Density Functional Theory (DFT) are commonly used to:

Optimize molecular geometries: To obtain accurate three-dimensional structures. arabjchem.org

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity. arabjchem.org

Determine electrostatic potential maps: To visualize the charge distribution and identify regions of the molecule that are likely to engage in electrostatic interactions. mdpi.com

Analyze reaction mechanisms: To understand how pyrrolidine derivatives are synthesized and how they might react in a biological environment. nih.gov

These calculations can complement experimental data and provide a deeper understanding of the intrinsic properties of pyrrolidine compounds, which in turn can inform the design of new molecules with desired characteristics. nih.gov

Table 3: Calculated Quantum Chemical Properties of a Pyrrolidine Derivative
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Dipole Moment2.1 Debye

Electronic Structure Elucidation

The elucidation of the electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine , quantum chemical calculations, particularly Density Functional Theory (DFT), would be the primary method employed. arabjchem.orgmdpi.com

DFT calculations can determine the optimized molecular geometry, revealing the preferred conformation of the pyrrolidine ring and the spatial orientation of its diethyl and 3-methylphenyl substituents. mdpi.com Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. arabjchem.org Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions crucial for predicting non-covalent interactions with biological targets. researchgate.net

Table 1: Hypothetical Electronic Properties of Pyrrolidine Derivatives Calculated via DFT

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Dipole Moment (Debye)
This compound -5.95 2.15 8.10 1.85
1,2-di(pyrrolidin-1-yl)ethane -5.66 2.31 7.97 1.63
1,2-dimorpholinoethane -5.89 2.32 8.21 1.78

Note: Data for analogues are presented for illustrative purposes based on published studies. mdpi.com Data for the title compound is hypothetical.

Reaction Mechanism Predictions

Computational chemistry is instrumental in predicting and understanding the mechanisms of chemical reactions. For the synthesis of substituted pyrrolidines like This compound , DFT calculations can be used to model potential reaction pathways, such as 1,3-dipolar cycloadditions or multicomponent reactions, which are common strategies for constructing the pyrrolidine core. rsc.orgtandfonline.com

By modeling the entire reaction coordinate, researchers can identify transition states, calculate activation energy barriers, and determine the thermodynamics of each step. nih.govresearchgate.net This allows for the prediction of reaction feasibility, regioselectivity, and stereoselectivity. For instance, a quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives successfully elucidated the multi-step mechanism involving Michael addition, a Nef-type rearrangement, and cyclization, calculating the energy barriers for each critical step. rsc.orgnih.gov Such an approach could be used to optimize the synthesis of This compound by identifying the most energetically favorable conditions and reagents, thereby improving yields and reducing byproducts.

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental results. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly well-established. github.io Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the NMR shielding tensors for each nucleus in This compound . nih.gov These values can then be converted into predicted ¹H and ¹³C chemical shifts.

Comparing these predicted shifts with experimentally obtained spectra is a robust method for confirming the compound's structure and assigning specific signals to the correct atoms. researchgate.net The accuracy of these predictions has become increasingly reliable, often achieving a mean absolute error of less than 0.1 ppm for ¹H NMR with appropriate functionals and basis sets. github.io This predictive capability is invaluable for distinguishing between isomers and confirming the outcome of a synthesis. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrrolidine Analog

Carbon Atom Predicted δ (ppm) Experimental δ (ppm) Difference (ppm)
C2 55.1 54.8 +0.3
C3 34.5 34.2 +0.3
C4 38.9 38.6 +0.3
C5 55.1 54.8 +0.3
N-CH₃ 42.7 42.3 +0.4

Note: This table is a hypothetical representation based on the principle of comparing DFT-calculated and experimental NMR data for structural validation. nih.govresearchgate.net

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

The pyrrolidine scaffold is a common feature in molecules designed to interact with specific biological targets. Both SBDD and LBDD are key strategies for developing such molecules.

In SBDD, the three-dimensional structure of the target protein is known. Docking simulations can be used to predict how This compound or its derivatives might bind within the active site of a receptor. researchgate.net This approach was successfully used to develop novel pyrrolidine-1,2-dicarboxamides as potent and orally bioavailable Factor Xa inhibitors. nih.govresearchgate.net The crystal structure of the target guided the optimization of the pyrrolidine scaffold to achieve subnanomolar inhibitory activity. nih.gov Similarly, pyrrolidine-2,5-diones have been designed as TNF-α inhibitors using structure-based virtual screening and optimization. nih.govacs.org

In LBDD, the structure of the target is unknown, but a set of molecules with known activity is available. From these, a pharmacophore model can be constructed, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov A study on MMP-9 inhibitors utilized a ligand-based approach to develop a five-point pharmacophore model based on known inhibitors, some of which contained moieties like 4-phenoxybenzenesulfonyl pyrrolidine. rsc.orgThis compound could be used as a scaffold to arrange functional groups in a manner that matches a derived pharmacophore, guiding the design of new, potentially active compounds. arxiv.org

Fragment-Based Drug Discovery (FBDD) in Pyrrolidine Research

FBDD has emerged as a highly efficient method for identifying lead compounds. It involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent leads.

Design and Synthesis of Three-Dimensional Pyrrolidine Fragments

A significant trend in FBDD is the move away from flat, aromatic fragments towards more three-dimensional structures. nih.govchemdiv.com Saturated scaffolds like pyrrolidine are ideal for creating 3D fragments because their non-planar nature provides better shape diversity and can lead to improved physicochemical properties, such as solubility. nih.govnih.gov

Researchers have developed workflows specifically for the design and synthesis of diverse 3D fragments based on pyrrolidine and piperidine (B6355638) cores. nih.govd-nb.info These efforts focus on creating fragments that occupy under-represented areas of chemical space, often assessed by principal moments of inertia (PMI) analysis to ensure high three-dimensionality. nih.govresearchgate.net The synthesis of enantiomerically pure pyrrolidine fragments has also been demonstrated, providing scaffolds with predefined chirality and enhanced 3D character. nih.gov A molecule like This compound could serve as a core structure within such a 3D fragment library.

Exploration of Chemical Space with Pyrrolidine Scaffolds

The synthetic accessibility and conformational diversity of the pyrrolidine ring make it an excellent scaffold for exploring chemical space. nih.gov By systematically modifying the substituents at various positions on the ring, vast libraries of compounds with diverse properties and shapes can be generated. This diversity is crucial for increasing the chances of finding a hit against a novel biological target. nih.gov

Computational tools like Scaffold Hunter can be used to navigate the chemical space of pyrrolidine-containing compounds. researchgate.net This software organizes molecules into a hierarchical tree based on their scaffold architecture, allowing researchers to identify structural relationships linked to bioactivity and discover new ligand types by moving from more complex to simpler core structures. researchgate.net Generative machine learning models are also being developed to explore chemical space more effectively, proposing novel molecules that extend beyond the training data distribution. arxiv.org The pyrrolidine scaffold, being a validated "privileged structure" in medicinal chemistry, is a prime candidate for such explorations.

Virtual Screening and Library Design for Pyrrolidine Derivatives

Virtual screening has emerged as a cost-effective and efficient strategy to identify promising hit compounds from large chemical databases. This process involves the computational assessment of vast libraries of molecules to select a smaller, more manageable subset for experimental testing. Coupled with rational library design, these methods allow for the focused exploration of chemical space around the pyrrolidine scaffold.

One prominent application of virtual screening in the context of pyrrolidine derivatives is in the identification of enzyme inhibitors. For instance, a combined approach of virtual screening and Quantitative Structure-Activity Relationship (QSAR) analysis was employed to investigate functionalized pyrrolidine derivatives as inhibitors of α-mannosidase I and II. nih.gov This study utilized docking simulations to understand the binding interactions within the enzyme active sites, revealing the importance of hydrogen bonds, hydrophobic π-π stacking, and interactions with metal ions (calcium for α-mannosidase I and zinc for α-mannosidase II). nih.gov The QSAR models further highlighted the significance of polar properties on the van der Waals surface and the presence of aromatic rings for inhibitory activity. nih.gov

Similarly, pharmacophore-based virtual screening has been successfully used to identify potential dipeptidyl peptidase IV (DPP-IV) inhibitors among pyrrolidine derivatives. nih.gov By generating a five-point pharmacophore model from a set of known inhibitors, researchers were able to screen databases for novel compounds with the desired structural features. nih.gov Subsequent molecular docking studies of the identified hits elucidated their binding modes and interactions with key residues in the catalytic domain of the DPP-IV enzyme. nih.gov

The design of focused chemical libraries is another critical aspect of computational drug discovery. By concentrating on a specific scaffold like pyrrolidine, it is possible to generate a collection of compounds with a higher probability of biological activity against a particular target. A study on the synthesis of a drug-like focused library of trisubstituted pyrrolidines demonstrated the integration of flow chemistry and batch methods to efficiently prepare these pharmaceutically relevant structures. stanford.eduacs.org This approach allows for the rapid generation of a diverse set of derivatives for screening. Furthermore, the design of pyrrolidine-based fragments that effectively sample three-dimensional molecular space has been a key strategy in fragment-based drug discovery, emphasizing the importance of stereochemistry and shape diversity in library design.

The following table summarizes key findings from computational studies on pyrrolidine derivatives:

Target EnzymeComputational Method(s)Key Findings
α-Mannosidase I & IIVirtual Screening, QSAR, Molecular DockingIdentified key interactions (hydrogen bonds, π-π stacking) and important molecular properties (polarity, aromaticity) for inhibition. nih.gov
Dipeptidyl Peptidase IV (DPP-IV)Pharmacophore Modeling, 3D-QSAR, Molecular DockingGenerated a five-point pharmacophore model (AAADH_1) and a statistically significant 3D-QSAR model for predicting inhibitor activity. nih.gov
Murine Double Minute 2 (MDM2)-p532D/3D-QSAR, Molecular DockingDeveloped CoMFA and CoMSIA models to guide the design of novel spiro[pyrrolidin-3,2-oxindoles] as inhibitors of the MDM2-p53 interaction. nih.gov

Machine Learning Applications in Accelerating Pyrrolidine Drug Discovery

Machine learning (ML) has revolutionized many areas of science, and drug discovery is no exception. By leveraging algorithms that can learn from vast datasets, ML models can predict the biological activity, toxicity, and other important properties of molecules, thereby accelerating the drug discovery pipeline. nih.gov In the realm of pyrrolidine research, machine learning is increasingly being applied to enhance predictive modeling and de novo design.

A significant application of machine learning in this area is the development of robust QSAR models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of pyrrolidine analogs acting as DPP-IV inhibitors, QSAR models were generated using multiple linear regression and partial least squares methods. nih.gov These models helped to identify key molecular descriptors, such as shape flexibility and electrostatic parameters, that influence the inhibitory activity. nih.gov Similarly, for a series of pyrrolidine derivatives targeting the anti-apoptotic protein Mcl-1, various QSAR modeling techniques, including CoMFA, CoMSIA, and HQSAR, were used to build predictive models. nih.gov These models not only showed good stability and predictability but also provided insights into the structural requirements for potent Mcl-1 inhibition, leading to the design of new, more active compounds. nih.gov

Machine learning algorithms, such as random forests and deep neural networks, are also being employed to predict the bioactivity of small molecules based on their structural data. stanford.edu These approaches can learn complex patterns from large datasets of known active and inactive compounds to predict the activity of novel pyrrolidine derivatives. For instance, a deep learning approach using a 3-layer DNN model combined with a molecular word embedding strategy has shown success in predicting the bioactivity of small molecules. stanford.edu While not specific to pyrrolidines, such models can be trained on pyrrolidine-focused datasets to accelerate the identification of promising drug candidates.

The table below highlights some applications of machine learning in the study of pyrrolidine and related compounds:

Application AreaMachine Learning Technique(s)Target/FocusOutcome
QSAR ModelingMultiple Linear Regression, Partial Least SquaresDPP-IV InhibitorsIdentified key molecular descriptors influencing inhibitory activity. nih.gov
Predictive ModelingCoMFA, CoMSIA, HQSARMcl-1 InhibitorsGenerated stable and predictive models to guide the design of more potent inhibitors. nih.gov
Bioactivity PredictionDeep Neural Networks (DNN)General Small MoleculesDeveloped a robust structure-to-activity prediction pipeline applicable to new chemical entities. stanford.edu
De Novo DesignGenerative AI Models, Ensemble QSARDYRK1A InhibitorsDesigned and validated a novel pyrazolyl-1H-pyrrolo[2,3-b]pyridine inhibitor. chemrxiv.orgnih.gov

Advanced Analytical Techniques for Characterization and Mechanistic Studies

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the proton spectrum is expected to show distinct signals for the aromatic, methine, methylene, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and spin-spin coupling provides information about adjacent protons.

¹³C NMR Spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Two-Dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the final structure. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with its directly attached carbon atom.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
~ 7.20 - 7.00Multiplet
~ 3.50Broad Singlet
~ 3.20 - 2.90Multiplet
~ 2.80Multiplet
~ 2.65Multiplet
2.35Singlet
~ 1.60 - 1.40Multiplet
~ 0.85Triplet
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~ 142.0Aromatic (Quaternary C)
~ 138.0Aromatic (Quaternary C)
~ 129.0 - 125.0Aromatic (CH)
~ 58.0Pyrrolidine (B122466) (C2)
~ 55.0Pyrrolidine (C5)
~ 50.0Methine (C4)
~ 48.0Quaternary (C3)
~ 30.0Ethyl Methylene (-CH₂)
~ 21.5Aryl Methyl (-CH₃)
~ 8.5Ethyl Methyl (-CH₃)

Mass Spectrometry (MS) for Precise Mass Measurement and Degradation Product Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high precision, allowing for the unambiguous calculation of the elemental formula.

For this compound (C₁₅H₂₃N), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is ionized and breaks apart in a predictable manner, and the resulting fragment ions are characteristic of the original structure. Common fragmentation pathways for substituted pyrrolidines include alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom or a point of substitution), which leads to the formation of stable carbocations or radical cations. nih.govresearchgate.net The loss of one of the ethyl groups from the C3 position is a highly probable fragmentation pathway.

Predicted Mass Spectrometry Data
m/z (relative intensity) Fragment Identity
218.1903[M+H]⁺ (Protonated Molecular Ion)
217.1825[M]⁺ (Molecular Ion)
188.1641[M-C₂H₅]⁺ (Loss of an ethyl group)
119.0855[C₉H₁₁]⁺ (Tolyl-ethyl fragment)
91.0542[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is excellent for the rapid identification of functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of both aromatic and aliphatic groups, and the C=C bonds of the aromatic ring.

Predicted IR Spectroscopy Data
Frequency (cm⁻¹) Vibration Type
~ 3350N-H Stretch
3100 - 3000C-H Stretch
2960 - 2850C-H Stretch
~ 1605, 1490C=C Stretch
~ 1200C-N Stretch

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores. The primary chromophore in this compound is the 3-methylphenyl (m-tolyl) group. Substituted benzene (B151609) rings typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show a primary absorption band (π → π* transition) around 210-220 nm and a weaker, fine-structured secondary band around 260-270 nm, which is characteristic of the benzene ring.

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For a basic compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for identifying and quantifying volatile and semi-volatile organic compounds within a sample, making it a crucial tool for the analysis of this compound, particularly in contexts requiring trace detection and the analysis of volatile impurities that may be present from its synthesis. mmu.ac.ukacademicjournals.org

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. nih.govnih.gov The column's inner surface is coated with a stationary phase. Compounds within the sample interact with this stationary phase differently based on their chemical properties, such as boiling point and polarity, causing them to separate as they travel through the column at different rates.

As each separated component exits the column, it enters the mass spectrometer. Here, the molecules are bombarded with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. academicjournals.org This spectrum serves as a "chemical fingerprint," which can be compared against spectral libraries for positive identification. nih.gov

For the analysis of this compound and related compounds, GC-MS provides high sensitivity and specificity, enabling the detection of trace amounts of the compound or its synthetic precursors and byproducts. mmu.ac.uk The selection of appropriate GC parameters, such as the column type, temperature program, and injector settings, is critical for achieving optimal separation and resolution of the components of interest. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Pyrrolidine Derivatives

ParameterTypical SettingPurpose
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)A common non-polar column suitable for a wide range of organic compounds.
Carrier Gas Helium (99.999%)Inert gas to carry the sample through the column.
Flow Rate 1 mL/minControls the speed at which the sample moves through the column.
Injection Mode SplitlessUsed for trace analysis to ensure the entire sample enters the column.
Injector Temp. 250 - 280 °CEnsures complete vaporization of the sample upon injection. mmu.ac.uk
Oven Program Initial 70°C, ramp 10°C/min to 280°CA temperature gradient to effectively separate compounds with different boiling points. nih.gov
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Scan Range 40-550 amuMass range scanned to detect fragments of the target compound and related impurities. researchgate.net
Source Temp. 230 °CMaintains the ion source at a constant, high temperature to prevent condensation. mmu.ac.uk

This table presents typical parameters used for the analysis of related organic compounds and serves as a guide for the potential analysis of this compound. Specific conditions would require empirical optimization.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots of varying intensities. nih.gov

By systematically rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained. Mathematical analysis, specifically Fourier transformation of the diffraction data, is then used to generate a three-dimensional electron density map of the repeating unit within the crystal (the unit cell). nih.gov From this map, the positions of individual atoms can be determined, and a detailed molecular model can be built and refined.

While a specific crystal structure for this compound is not publicly available, analysis of related pyrrolidine derivatives demonstrates the power of this technique. nih.govmdpi.com Crystallographic studies reveal key structural information, including the conformation of the five-membered pyrrolidine ring (which often adopts an "envelope" or "twisted" shape), the orientation of the substituents, and the nature of intermolecular interactions (such as hydrogen bonding or van der Waals forces) that stabilize the crystal lattice. nih.gov

For determining the absolute configuration of a single enantiomer, specialized techniques such as anomalous dispersion are employed. This involves using X-ray wavelengths near the absorption edge of a heavier atom in the structure, which allows for the differentiation between the true structure and its mirror image. uzh.ch

Table 2: Representative Crystallographic Data for Substituted Pyrrolidine Derivatives

ParameterExample Value (Compound A)Example Value (Compound B)Description
Chemical Formula C23H25NO5C20H29ClN2O2The elemental composition of the molecule in the crystal.
Crystal System TriclinicTriclinicThe basic geometric classification of the crystal lattice.
Space Group P-1P1Describes the symmetry elements of the unit cell.
a (Å) 9.49057.0746Length of the 'a' axis of the unit cell. nih.gov
b (Å) 10.61678.8235Length of the 'b' axis of the unit cell. nih.gov
c (Å) 10.819816.0023Length of the 'c' axis of the unit cell. nih.gov
α (°) ** 93.01484.671Angle between the 'b' and 'c' axes. nih.gov
β (°) 95.16789.926Angle between the 'a' and 'c' axes. nih.gov
γ (°) 110.53785.615Angle between the 'a' and 'b' axes. nih.gov
Volume (ų) **1012.60991.7The volume of a single unit cell.
Z 22The number of molecules per unit cell.
R-factor 0.031N/AA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Data presented are for illustrative purposes from related structures: Compound A is Diethyl 1-(4-methylphenyl)-3-phenyl-5-oxopyrrolidine-2,2-dicarboxylate nih.gov and Compound B is 1'-[3-(diethylamino)-propyl]-3,4-dihydrospiro[naphthalene-1(2H),3'-pyrrolidine]-2',5'-dione hydrochloride. researchgate.net These examples show the type of precise structural information obtained from X-ray crystallography.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for Pyrrolidine (B122466) Derivatives

The synthesis of polysubstituted pyrrolidines, particularly those with stereochemically dense structures like 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, is an area of active research. Future efforts will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.

Key approaches include:

1,3-Dipolar Cycloadditions: This remains a classic and powerful method for constructing the pyrrolidine ring. nih.gov The reaction between an azomethine ylide and a substituted alkene is a primary route for creating stereochemically complex pyrrolidines. nih.govnih.govacs.org For the target molecule, a plausible route would involve the cycloaddition of an unstabilized azomethine ylide with an appropriately substituted alkene.

Multicomponent Reactions (MCRs): MCRs are gaining traction due to their high atom economy and ability to generate molecular complexity in a single step. tandfonline.com Designing an MCR to assemble the this compound core would represent a significant advancement in synthetic efficiency.

Catalytic C-H Amination: Direct functionalization of C-H bonds is a frontier in organic synthesis. Intramolecular C-H amination reactions catalyzed by transition metals like rhodium, copper, or iron offer a direct route to the pyrrolidine ring from acyclic precursors. organic-chemistry.org

Sustainable and Green Chemistry Approaches: The use of microwave-assisted organic synthesis (MAOS) and other green chemistry techniques can significantly reduce reaction times and the use of hazardous solvents, contributing to more sustainable manufacturing processes. nih.govtandfonline.com

Synthetic MethodDescriptionPotential Application for this compoundReference
1,3-Dipolar CycloadditionA [3+2] cycloaddition reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene) to form a five-membered ring.Reaction of an azomethine ylide with a 2-ethyl-3-(3-methylphenyl)pent-1-ene derivative. nih.gov
Multicomponent Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials.A convergent synthesis combining a source of nitrogen, a 3-methylphenyl containing building block, and a diethyl ketone derivative. tandfonline.com
Reductive Amination CascadesSequential reactions involving imine/enamine formation and reduction to construct the heterocyclic ring.Cyclization of a δ-amino ketone precursor. organic-chemistry.org
Microwave-Assisted Organic Synthesis (MAOS)Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields.Acceleration of traditional cyclization or cycloaddition reactions. nih.govtandfonline.com

Rational Design of Highly Selective and Potent Pyrrolidine-Based Probes and Preclinical Candidates

The rational design of new drugs often starts with a promising scaffold like pyrrolidine. The substituents on the this compound ring—the gem-diethyl groups at the C3 position and the m-tolyl group at the C4 position—are critical determinants of its potential biological activity. These groups define the molecule's size, shape, and lipophilicity, which govern its interactions with biological targets.

Future research in this area would involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents would be crucial. For instance, varying the alkyl groups at the C3 position or altering the substitution pattern on the phenyl ring could lead to optimized interactions with a target protein. SAR studies have been pivotal in developing potent pyrrolidine-based antagonists for receptors like CXCR4. nih.gov

Stereochemical Investigation: The C4 carbon in this compound is a stereocenter. The synthesis and biological evaluation of individual enantiomers are essential, as different stereoisomers often exhibit vastly different pharmacological profiles. nih.gov

Bioisosteric Replacement: Replacing functional groups with bioisosteres can improve potency, selectivity, and pharmacokinetic properties. For example, the methyl group on the phenyl ring could be replaced with a chlorine atom or a trifluoromethyl group to probe electronic and steric effects.

The ultimate goal of rational design is to create highly selective and potent molecules that can serve as chemical probes to study biological processes or as preclinical candidates for therapeutic development. researchgate.net

Exploration of Multi-targeted Therapeutic Strategies and Hybrid Molecules

Complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases often require therapeutic approaches that address multiple biological targets simultaneously. nih.gov The "one molecule, multiple targets" paradigm is a growing area in drug discovery.

The this compound scaffold could serve as a foundation for developing multi-target agents. mdpi.com This could be achieved by:

Designing Hybrid Molecules: Covalently linking the pyrrolidine scaffold to another pharmacophore known to interact with a different target. This strategy aims to create a single molecule with a dual mode of action.

Fine-Tuning for Polypharmacology: Modifying the scaffold's substituents to achieve a desired activity profile against a specific set of targets. This approach has been successful in developing treatments for complex conditions like Alzheimer's disease. mdpi.com

The development of such multi-target ligands requires a deep understanding of the pathophysiology of the disease and the interconnectedness of biological pathways. nih.gov

Advancement of Computational Models and Predictive Algorithms for Pyrrolidine Systems

Computational chemistry provides powerful tools to accelerate the drug discovery process. For a novel compound like this compound, computational models can predict its properties and guide experimental work.

Key computational approaches include:

Molecular Docking: Simulating the binding of the compound to the active site of various proteins to predict potential biological targets and understand binding interactions. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of pyrrolidine analogs with their biological activity. nih.govtandfonline.com 3D-QSAR methods like CoMFA and CoMSIA can provide detailed insights into the structural requirements for activity. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and understand the energetic contributions to binding. tandfonline.com

ADME/Tox Prediction: Using algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the molecule, helping to identify potential liabilities early in the design process. nih.gov

These predictive models can significantly reduce the time and cost associated with synthesizing and testing new compounds, allowing researchers to focus on the most promising candidates. nih.gov

Identification and Validation of Novel Biological Targets for Pyrrolidine Scaffolds

The versatility of the pyrrolidine scaffold means it has the potential to interact with a wide array of biological targets. frontiersin.orgnih.gov While some targets for pyrrolidine derivatives are well-established, there is a continuous search for novel targets to address unmet medical needs.

Future research could involve screening this compound and its analogs against diverse target classes to uncover new therapeutic opportunities.

Biological Target ClassExamplesTherapeutic AreaReference
G-Protein Coupled Receptors (GPCRs)Chemokine Receptor CXCR4, Neurokinin ReceptorsCancer, Inflammation, CNS Disorders nih.govresearchgate.net
EnzymesChitin (B13524) Synthase, Pteridine Reductase, Myeloid cell leukemia-1 (Mcl-1)Antifungal, Antiparasitic, Oncology tandfonline.comnih.govacs.org
Ion ChannelsVarious neuronal ion channelsNeurological Disorders (e.g., Epilepsy) nih.gov
TransportersMonoamine TransportersDepression, CNS Disorders researchgate.net

Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, could also reveal unexpected activities for this particular pyrrolidine derivative, leading to the identification and subsequent validation of novel biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.